Product packaging for 2-Methoxy-5-methylthiobenzoic acid(Cat. No.:)

2-Methoxy-5-methylthiobenzoic acid

Cat. No.: B8454584
M. Wt: 182.24 g/mol
InChI Key: KLNJKMIRNHTKFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methoxy-5-methylthiobenzoic acid is a useful research compound. Its molecular formula is C9H10O2S and its molecular weight is 182.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2S B8454584 2-Methoxy-5-methylthiobenzoic acid

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-methoxy-5-methylbenzenecarbothioic S-acid

InChI

InChI=1S/C9H10O2S/c1-6-3-4-8(11-2)7(5-6)9(10)12/h3-5H,1-2H3,(H,10,12)

InChI Key

KLNJKMIRNHTKFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)S

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2-Methoxy-5-methylthiobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Methoxy-5-methylthiobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

This compound is a substituted benzoic acid derivative with potential applications in medicinal chemistry and drug discovery. Its structural features, including the methoxy and methylthio functional groups, make it a valuable building block for the synthesis of more complex molecules with desired pharmacological activities. This guide outlines a robust three-step synthesis pathway starting from commercially available m-anisic acid.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process:

  • Bromination of m-anisic acid to yield 2-bromo-5-methoxybenzoic acid.

  • Esterification of 2-bromo-5-methoxybenzoic acid to produce methyl 2-bromo-5-methoxybenzoate.

  • Nucleophilic Aromatic Substitution of the bromo group with a methylthiolate source, followed by hydrolysis of the methyl ester to afford the final product, this compound.

Synthesis_Pathway m-Anisic acid m-Anisic acid 2-Bromo-5-methoxybenzoic acid 2-Bromo-5-methoxybenzoic acid m-Anisic acid->2-Bromo-5-methoxybenzoic acid Bromination Methyl 2-bromo-5-methoxybenzoate Methyl 2-bromo-5-methoxybenzoate 2-Bromo-5-methoxybenzoic acid->Methyl 2-bromo-5-methoxybenzoate Esterification Methyl 2-methoxy-5-(methylthio)benzoate Methyl 2-methoxy-5-(methylthio)benzoate Methyl 2-bromo-5-methoxybenzoate->Methyl 2-methoxy-5-(methylthio)benzoate Nucleophilic Substitution This compound This compound Methyl 2-methoxy-5-(methylthio)benzoate->this compound Hydrolysis

Caption: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with relevant quantitative data.

Step 1: Bromination of m-Anisic Acid

This step involves the regioselective bromination of m-anisic acid to introduce a bromine atom at the ortho position to the methoxy group.

Experimental Protocol:

A synthetic method for 2-bromo-5-methoxybenzoic acid involves dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent, such as dichloromethane or chloroform.[1] The bromination is then carried out by adding a bromination reagent, like N-bromosuccinimide or dibromohydantoin, in the presence of a bromination initiator, a cocatalyst (e.g., red phosphorus), and sulfuric acid.[1] For instance, 15.2g (0.1mol) of m-methoxybenzoic acid can be dissolved in 80g of dichloromethane, followed by the sequential addition of 25mL of concentrated sulfuric acid, 1.67g (0.01mol) of potassium bromate, and 1.23g (0.01mol) of red phosphorus.[1] While stirring, 42.9g (0.15mol) of dibromohydantoin is added at 25 °C, and the reaction temperature is maintained between 25-30 °C for 3 hours.[1] After the reaction is complete, the mixture is poured into ice water to quench the reaction.[1] The halogenated hydrocarbon solvent is then recovered under reduced pressure, and the resulting solid is filtered and recrystallized from a suitable solvent like ethanol to yield the final product.[1]

ParameterValueReference
Starting Materialm-Anisic acid[1]
ReagentsDibromohydantoin, Potassium bromate, Red phosphorus, Sulfuric acid[1]
SolventDichloromethane[1]
Reaction Temperature25-30 °C[1]
Reaction Time3 hours[1]
Yield 93.6% [1]
Purity 99.4% [1]
Step 2: Esterification of 2-Bromo-5-methoxybenzoic Acid

The carboxylic acid group of 2-bromo-5-methoxybenzoic acid is converted to a methyl ester in this step to facilitate the subsequent nucleophilic substitution reaction.

Experimental Protocol:

The esterification of 2-bromo-5-methoxybenzoic acid is typically carried out using methanol as both the reagent and solvent, with a strong acid catalyst such as sulfuric acid or hydrochloric acid. The mixture is heated under reflux for several hours to drive the reaction to completion. After the reaction, the excess methanol is removed by distillation. The crude product is then worked up by washing with water and a mild base (e.g., 5% aqueous NaHCO3) to remove any unreacted acid and the acid catalyst. The resulting ester is then dried over an anhydrous drying agent like sodium sulfate and can be further purified by distillation.

ParameterValueReference
Starting Material2-Bromo-5-methoxybenzoic acid
ReagentsMethanol, Sulfuric acid (catalyst)
Reaction ConditionReflux
Yield High (typically >90%)
Purity High
Step 3: Nucleophilic Aromatic Substitution and Hydrolysis

This final step involves the displacement of the bromine atom with a methylthio group, followed by the hydrolysis of the methyl ester to yield the target carboxylic acid.

Experimental Protocol:

This protocol is adapted from a similar synthesis of methylthiobenzoic acid.[2]

  • Nucleophilic Aromatic Substitution: In a reaction vessel equipped with a stirrer and a reflux condenser, methyl 2-bromo-5-methoxybenzoate is dissolved in an organic solvent such as toluene. A three-phase phase-transfer catalyst (e.g., resin-immobilized quaternary ammonium salt) is added. The mixture is heated to approximately 70 °C with rapid stirring. A solution of sodium thiomethoxide in a suitable solvent is then added dropwise. The molar ratio of methyl 2-bromo-5-methoxybenzoate to sodium thiomethoxide should be approximately 1:1 to 1:1.1. After the addition is complete, the reaction mixture is heated to 80 °C and stirred until the reaction is complete, as monitored by a suitable technique like TLC or GC.[2]

  • Hydrolysis: After the substitution reaction is complete, a solid base such as sodium hydroxide is added to the reaction mixture (in a molar ratio of approximately 1:1 to 2:1 relative to the starting ester). The temperature is then raised to around 110 °C, and the mixture is stirred until the evolution of ammonia ceases (if an ammonium salt was formed as a byproduct) or for a sufficient time for complete hydrolysis.[2]

  • Work-up and Isolation: After cooling, the organic layer is separated. The aqueous layer is acidified with a 20% hydrochloric acid solution to a pH of 1-2. The precipitated crude product is then collected by filtration. The crude this compound can be further purified by recrystallization from a suitable solvent.[2]

ParameterValueReference
Starting MaterialMethyl 2-bromo-5-methoxybenzoate[2]
ReagentsSodium thiomethoxide, Sodium hydroxide, Hydrochloric acid[2]
CatalystThree-phase phase-transfer catalyst[2]
SolventToluene[2]
Reaction Temperature70-110 °C[2]
Yield High (expected >95%)[2]
Purity High after purification[2]

Logical Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final product, including the key reagents and intermediates.

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification cluster_2 Step 3: Substitution & Hydrolysis m-Anisic_acid m-Anisic acid Bromination_reaction Bromination m-Anisic_acid->Bromination_reaction Br2_reagents Brominating Agent (e.g., Dibromohydantoin) Br2_reagents->Bromination_reaction 2-Bromo-5-methoxybenzoic_acid 2-Bromo-5-methoxybenzoic acid Bromination_reaction->2-Bromo-5-methoxybenzoic_acid Esterification_reaction Esterification 2-Bromo-5-methoxybenzoic_acid->Esterification_reaction MeOH_H2SO4 Methanol (MeOH) Sulfuric Acid (H₂SO₄) MeOH_H2SO4->Esterification_reaction Methyl_2-bromo-5-methoxybenzoate Methyl 2-bromo-5-methoxybenzoate Esterification_reaction->Methyl_2-bromo-5-methoxybenzoate Substitution_reaction Nucleophilic Substitution Methyl_2-bromo-5-methoxybenzoate->Substitution_reaction NaSMe Sodium Thiomethoxide (NaSMe) NaSMe->Substitution_reaction Methyl_2-methoxy-5-(methylthio)benzoate Methyl 2-methoxy-5- (methylthio)benzoate Substitution_reaction->Methyl_2-methoxy-5-(methylthio)benzoate Hydrolysis_reaction Hydrolysis Methyl_2-methoxy-5-(methylthio)benzoate->Hydrolysis_reaction NaOH_HCl 1. Sodium Hydroxide (NaOH) 2. Hydrochloric Acid (HCl) NaOH_HCl->Hydrolysis_reaction Final_Product This compound Hydrolysis_reaction->Final_Product

Caption: Detailed workflow of the synthesis of this compound.

Conclusion

The described three-step synthesis pathway offers a reliable and high-yielding route to this compound from readily available starting materials. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Careful execution of these steps should allow for the efficient production of this important chemical intermediate.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Methoxy-5-methylthiobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylthiobenzoic acid is a substituted benzoic acid derivative of interest in medicinal chemistry and drug discovery. Its structural features, including a carboxylic acid group, a methoxy group, and a methylthio group, impart specific physicochemical properties that are crucial for its behavior in biological systems. Understanding these properties is fundamental for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing and developing new chemical entities. This guide provides a summary of the available physicochemical data for this compound and its structurally related analogs, details standard experimental protocols for determining these properties, and presents a general workflow for physicochemical characterization.

Physicochemical Data

Direct experimental data for this compound is limited in the public domain. The following table summarizes available experimental and predicted data for the target compound and structurally similar molecules to provide a comparative overview.

PropertyThis compound2-Methoxy-4-(methylthio)benzoic acid2-(Methylthio)benzoic acid2-Methoxy-5-methylbenzoic acid
Molecular Formula C₉H₁₀O₃SC₉H₁₀O₃SC₈H₈O₂SC₉H₁₀O₃
Molecular Weight 198.24 g/mol 198.24 g/mol 168.21 g/mol 166.17 g/mol
Melting Point (°C) No data available112[1]169-173 (lit.)[2][3]No data available
Boiling Point (°C) No data available342.3 (Predicted)[4]297.4 ± 23.0 (Predicted)[3][5]610.43 K (Predicted)[6]
pKa No data availableNo data available3.67 ± 0.10 (Predicted)[3][5]No data available
logP No data available2.11530 (Predicted)[1]No data available2.6 (Computed)[7]
Solubility No data available574.9 mg/L in water at 25°C (estimated)[8]Soluble in Methanol[2][3][5]-2.13 (log10ws, Crippen Method)[6]

Experimental Protocols

The following sections detail standard laboratory procedures for determining key physicochemical properties.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a useful indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range of 0.5-1.0°C.[9]

Methodology:

  • Sample Preparation: A small amount of the dry, finely powdered compound is introduced into a glass capillary tube that is sealed at one end.[10][11] The sample is packed to a height of 2-3 mm by tapping the tube.[11]

  • Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., Mel-Temp) alongside a calibrated thermometer.[9] Modern apparatuses often use digital temperature sensors and provide a magnified view of the sample.[11][12]

  • Measurement: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[11] The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.[9]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has liquefied is the end of the range.[9] For a pure compound, this range should be narrow. A broad melting range often indicates the presence of impurities.[9]

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For drug development, aqueous solubility is a critical parameter.

Methodology (General Qualitative Procedure):

  • Water Solubility: Approximately 10-25 mg of the compound is placed in a test tube, and about 0.75 mL of water is added in portions with vigorous shaking.[13] If the compound dissolves, its effect on the pH of the water can be tested with litmus or pH paper to indicate if it is an acidic or basic compound.[14]

  • Solubility in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility is tested in dilute aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH and 5% NaHCO₃).[15]

    • Solubility in 5% NaOH suggests an acidic functional group.

    • Solubility in 5% NaHCO₃ indicates a relatively strong acidic group, such as a carboxylic acid.[15]

    • Solubility in 5% HCl points to a basic functional group, such as an amine.[15]

pKa Determination (Potentiometric Titration)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[16]

Methodology:

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[17][18] The solution is placed in a thermostatted vessel and stirred continuously.

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution. The solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH for an acidic compound) added in small, precise increments.[17][18]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[17] The titration continues until the pH has passed the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[16]

Octanol-Water Partition Coefficient (logP) Determination

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is expressed as its logarithm (logP). The shake-flask method is the traditional and most direct method for its determination.[19]

Methodology (Shake-Flask Method):

  • Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH for logD determination) are mixed and allowed to saturate each other overnight.[20]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously until equilibrium is reached (typically for several hours).[19][20]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated using the formula: logP = log₁₀([concentration in octanol] / [concentration in aqueous phase]).

Methodology (HPLC Method):

An alternative, faster method for estimating logP is by using reverse-phase HPLC.[21]

  • Column and Mobile Phase: A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.

  • Calibration: A series of standard compounds with known logP values are injected, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values.[21]

  • Sample Analysis: The compound of interest is injected under the same chromatographic conditions, and its retention time is determined.

  • logP Estimation: The logP of the compound is then estimated from the calibration curve.[21]

General Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_application Application in Drug Development Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point (Capillary Method) Structure_Verification->Melting_Point Solubility Solubility (Aqueous & Solvent) Structure_Verification->Solubility pKa pKa (Potentiometric Titration) Structure_Verification->pKa logP logP / logD (Shake-Flask / HPLC) Structure_Verification->logP ADME_Prediction ADME Profile Prediction Melting_Point->ADME_Prediction Solubility->ADME_Prediction pKa->ADME_Prediction logP->ADME_Prediction Formulation_Development Formulation Development ADME_Prediction->Formulation_Development Lead_Optimization Lead Optimization ADME_Prediction->Lead_Optimization

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to 2-Methoxy-5-methylthiobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Methoxy-5-methylthiobenzoic acid, including its chemical identifiers, physical properties, a proposed synthesis protocol, and a discussion of the potential biological activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identifiers and Physical Properties

This compound, a substituted benzoic acid derivative, is identified by the following key parameters.

IdentifierValue
CAS Number 61694-97-1
IUPAC Name 2-methoxy-5-(methylsulfanyl)benzoic acid
Chemical Formula C₉H₁₀O₃S
Molecular Weight 198.24 g/mol
Canonical SMILES CSSc1cc(c(OC)c(c1)C(=O)O)
Physical Form Solid
Purity Typically ≥97%

Experimental Protocols

Proposed Synthesis of this compound

The following workflow outlines a potential synthetic pathway.

G cluster_0 Proposed Synthesis Workflow Start Starting Material: 2-Methoxybenzoic Acid Step1 Chlorosulfonation Start->Step1 Chlorosulfonic acid Step2 Reduction Step1->Step2 Reducing agent (e.g., Sodium sulfite) Step3 Methylation Step2->Step3 Methylating agent (e.g., Dimethyl sulfate) Product Final Product: This compound Step3->Product

A proposed workflow for the synthesis of this compound.

Step 1: Chlorosulfonation of 2-Methoxybenzoic Acid

2-Methoxybenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group onto the aromatic ring, primarily at the para position to the methoxy group due to its ortho-, para-directing effect.

Step 2: Reduction of the Sulfonyl Chloride

The resulting 2-methoxy-5-(chlorosulfonyl)benzoic acid is then reduced to the corresponding thiol. This can be achieved using a suitable reducing agent, such as sodium sulfite or tin(II) chloride in an acidic medium.

Step 3: Methylation of the Thiol

The intermediate thiol is subsequently methylated to yield the final product, this compound. A common methylating agent for this transformation is dimethyl sulfate in the presence of a base.

Purification and Characterization

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure compound.

Characterization: The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the chemical structure, including the positions of the substituents on the benzoic acid ring.

  • Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis would be utilized to assess the purity of the final product.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the scientific literature regarding the biological activity and associated signaling pathways of this compound. However, the biological relevance of structurally similar methoxy- and methylthio- substituted benzoic acid derivatives has been explored in various contexts.

Derivatives of benzoic acid are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The presence of methoxy and methylthio groups can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules.

Given the absence of direct evidence, a hypothetical logical workflow for investigating the biological activity of this compound is presented below.

G cluster_1 Biological Activity Investigation Workflow Compound This compound Screening In vitro Biological Screening (e.g., enzyme assays, receptor binding) Compound->Screening Hit Identification of Biological Target(s) Screening->Hit Cell Cell-based Assays (e.g., cytotoxicity, signaling pathway modulation) Hit->Cell Pathway Elucidation of Signaling Pathway Cell->Pathway InVivo In vivo Animal Models Pathway->InVivo Lead Lead Compound for Drug Development InVivo->Lead

A logical workflow for the investigation of biological activity.

This generalized workflow illustrates the logical progression from initial screening to identify biological targets, followed by cell-based assays to understand the mechanism of action at the cellular level, including the modulation of specific signaling pathways. Promising results from these in vitro studies would then warrant further investigation in in vivo animal models to assess efficacy and safety, potentially leading to the identification of a new lead compound for drug development. Researchers interested in this molecule could explore its potential effects on pathways commonly associated with inflammation (e.g., NF-κB, MAPK signaling) or cancer (e.g., receptor tyrosine kinase pathways), given the activities of other substituted benzoic acids.

Spectroscopic Analysis of 2-Methoxy-5-methylthiobenzoic Acid and Related Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of available spectroscopic data for compounds structurally related to 2-Methoxy-5-methylthiobenzoic acid. Due to the absence of publicly available experimental spectroscopic data for this compound, this document presents ¹H NMR, ¹³C NMR, IR, and MS data for the analogous compounds: 2-(Methylthio)benzoic acid and 2-Methoxy-5-methylbenzoic acid. Detailed, generalized experimental protocols for each spectroscopic technique are provided to guide researchers in the acquisition of data for similar compounds.

Introduction: this compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Spectroscopic analysis is crucial for the structural elucidation and characterization of such novel compounds. This guide aims to provide a foundational understanding of the expected spectroscopic features of this class of molecules by examining data from closely related structures.

Data Presentation

Note: No experimental spectroscopic data was found for this compound in the public domain. The following tables present data for two structurally related compounds to serve as a reference.

2-(Methylthio)benzoic acid

Table 1: NMR Spectroscopic Data for 2-(Methylthio)benzoic acid

¹H NMR Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
Ar-H7.95dd1H7.8, 1.4
Ar-H7.45td1H7.5, 1.4
Ar-H7.27td1H7.5, 1.2
Ar-H7.12dd1H7.8, 1.2
-SCH₃2.50s3H
-COOH13.0 (approx.)br s1H
¹³C NMR Chemical Shift (δ) ppm
C=O168.5
Ar-C141.8
Ar-C133.0
Ar-C132.1
Ar-C126.5
Ar-C125.8
Ar-C124.0
-SCH₃15.4

Table 2: IR and MS Spectroscopic Data for 2-(Methylthio)benzoic acid

IR Spectroscopy Wavenumber (cm⁻¹) Functional Group
O-H stretch3300-2500 (broad)Carboxylic acid
C-H stretch (aromatic)3100-3000Aromatic
C=O stretch1680Carboxylic acid
C=C stretch1600-1450Aromatic
Mass Spectrometry (EI) m/z Relative Intensity (%) Fragment
Molecular Ion [M]⁺168100[C₈H₈O₂S]⁺
[M-OH]⁺151
[M-COOH]⁺123
2-Methoxy-5-methylbenzoic acid

Table 3: NMR Spectroscopic Data for 2-Methoxy-5-methylbenzoic acid

¹H NMR Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
Ar-H7.65d1H2.2
Ar-H7.25dd1H8.4, 2.2
Ar-H6.90d1H8.4
-OCH₃3.85s3H
-CH₃2.30s3H
-COOH12.5 (approx.)br s1H
¹³C NMR Chemical Shift (δ) ppm
C=O169.0
Ar-C158.0
Ar-C134.5
Ar-C131.0
Ar-C121.0
Ar-C115.5
Ar-C112.0
-OCH₃55.8
-CH₃20.5

Table 4: IR and MS Spectroscopic Data for 2-Methoxy-5-methylbenzoic acid

IR Spectroscopy Wavenumber (cm⁻¹) Functional Group
O-H stretch3300-2500 (broad)Carboxylic acid
C-H stretch (aromatic/aliphatic)3100-2850Aromatic/Alkyl
C=O stretch1685Carboxylic acid
C=C stretch1610, 1500Aromatic
C-O stretch1250, 1030Aryl ether
Mass Spectrometry (EI) m/z Relative Intensity (%) Fragment
Molecular Ion [M]⁺166100[C₉H₁₀O₃]⁺
[M-CH₃]⁺151
[M-OCH₃]⁺135
[M-COOH]⁺121

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • For ¹H NMR, dissolve 5-25 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[1]

    • Ensure the solid is fully dissolved; vortexing or gentle heating may be applied.[1]

    • Filter the solution if any particulate matter is present to avoid issues with shimming.[1]

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay). For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing :

    • Apply Fourier transformation to the raw data (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[2]

    • The mixture should be homogenous.

    • Place the mixture into a pelletizing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[3]

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing :

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation :

    • For Electron Ionization (EI-MS), the sample must be volatile. A few micrograms of the solid sample are introduced into the instrument, often via a direct insertion probe.[4]

  • Data Acquisition :

    • The sample is vaporized by heating in the ion source under high vacuum.[4]

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Processing :

    • The detector records the abundance of each ion.

    • The mass spectrum is plotted as relative intensity versus m/z.

    • The peak with the highest m/z is often the molecular ion, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel organic compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample Prep IR IR Spectroscopy Synthesis->IR Sample Prep MS Mass Spectrometry Synthesis->MS Sample Prep Data_Analysis Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

An In-depth Technical Guide to 2-Methoxy-5-(methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound: Initial research for "2-Methoxy-5-methylthiobenzoic acid" did not yield specific information regarding its discovery, history, or detailed experimental protocols. This suggests that the compound may not be extensively documented in publicly available scientific literature. To provide a comprehensive and valuable technical guide, this document will focus on the closely related and well-documented compound, 2-Methoxy-5-(methylsulfonyl)benzoic acid . This molecule shares a similar core structure and has a notable history as a key intermediate in pharmaceutical synthesis.

Introduction to 2-Methoxy-5-(methylsulfonyl)benzoic acid

2-Methoxy-5-(methylsulfonyl)benzoic acid is a substituted benzoic acid derivative of significant interest in the field of medicinal chemistry and drug development.[1] Characterized by a benzene ring functionalized with a methoxy group, a methylsulfonyl group, and a carboxylic acid group, this compound primarily serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its history and development are intrinsically linked to the production of antipsychotic medications, where its specific structural properties are leveraged for the creation of more complex therapeutic molecules.[1]

Physicochemical Properties

The key physicochemical properties of 2-Methoxy-5-(methylsulfonyl)benzoic acid are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 50390-76-6[2]
Molecular Formula C₉H₁₀O₅S[2]
Molecular Weight 230.241 g/mol [2]
Melting Point 190 °C[2]
Boiling Point 467.9 °C at 760 mmHg[2]
Density 1.372 g/cm³[2]
pKa 3.49 ± 0.10 (Predicted)[2]
Appearance White solid[1]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[2]

Historical Context and Primary Application

The development and significance of 2-Methoxy-5-(methylsulfonyl)benzoic acid are closely tied to its role as a key intermediate in the synthesis of the antipsychotic drug Amisulpride.[3][4] While a specific "discovery" event for the acid itself is not prominently documented, its importance emerged with the need for efficient synthetic routes to this class of pharmaceuticals.

The synthesis of related compounds, such as methyl 2-methoxy-5-aminosulfonyl benzoate, has been a focus of process optimization to improve yields and reduce waste, highlighting the industrial relevance of this chemical family.[5][6][7] The general synthetic strategies often involve the modification of salicylic acid or its derivatives through steps like etherification, sulfonation, and oxidation.[5][6]

Below is a diagram illustrating the logical relationship of 2-Methoxy-5-(methylsulfonyl)benzoic acid as an intermediate in pharmaceutical synthesis.

G A Starting Materials (e.g., Salicylic Acid Derivatives) B Multi-step Synthesis (Etherification, Sulfonation, Oxidation) A->B Reaction C 2-Methoxy-5-(methylsulfonyl)benzoic acid (Key Intermediate) B->C Formation D Condensation Reaction C->D Coupling with Amine E Active Pharmaceutical Ingredient (e.g., Amisulpride) D->E Final Product Synthesis

Role as a Pharmaceutical Intermediate

Synthesis and Experimental Protocols

The synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic acid and its derivatives can be achieved through various routes, often starting from more readily available precursors. A common strategy involves the synthesis of a related intermediate, methyl 2-methoxy-5-sulfamoylbenzoate, which can be hydrolyzed to the corresponding carboxylic acid.

Representative Synthesis of a Key Precursor: Methyl 2-methoxy-5-sulfamoylbenzoate

This protocol is based on a novel synthesis method described for a closely related precursor, which provides high yield and purity.[6]

Objective: To synthesize methyl 2-methoxy-5-sulfamoylbenzoate from methyl 2-methoxy-5-chlorobenzoate.

Materials:

  • Methyl 2-methoxy-5-chlorobenzoate (0.25 mol)

  • Tetrahydrofuran (THF) (300g)

  • Cuprous bromide (0.0125 mol)

  • Sodium aminosulfonate (0.25 mol)

  • Activated carbon

Equipment:

  • 1000 ml reaction flask with reflux apparatus

  • Heating mantle

  • Stirring apparatus

  • Filtration setup

  • Rotary evaporator

Procedure:

  • Charge a 1000 ml reaction flask with 300g of tetrahydrofuran and 50g (0.25 mol) of methyl 2-methoxy-5-chlorobenzoate.[6]

  • Add 1.8g (0.0125 mol) of cuprous bromide and 25.7g (0.25 mol) of sodium aminosulfonate to the flask.[6]

  • Heat the mixture to 65°C and maintain this temperature for 12 hours with continuous stirring.[6]

  • After the reaction period, add 2g of activated carbon to the reaction mixture and filter the hot solution to remove the catalyst and activated carbon.[6]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the dry product.[6]

Expected Outcome: A white crystalline powder of methyl 2-methoxy-5-sulfamoylbenzoate with a high yield (approx. 94.5%) and purity (>99% by HPLC).[6] This ester can then be subjected to hydrolysis to yield 2-Methoxy-5-(methylsulfonyl)benzoic acid.

The following diagram outlines the general workflow for this synthesis.

G cluster_reactants Reactants A Methyl 2-methoxy-5-chlorobenzoate E Combine and Heat (65°C, 12h) A->E B Sodium aminosulfonate B->E C Cuprous bromide (Catalyst) C->E D THF (Solvent) D->E F Decolorize with Activated Carbon E->F G Hot Filtration F->G H Concentrate Filtrate (Reduced Pressure) G->H I Methyl 2-methoxy-5-sulfamoylbenzoate (Final Product) H->I

Synthesis Workflow for a Key Precursor

Biological Relevance and Mechanism of Action

As a chemical intermediate, 2-Methoxy-5-(methylsulfonyl)benzoic acid does not have a direct biological activity or signaling pathway associated with it. Its significance lies in its incorporation into larger molecules that do possess biological effects. For instance, in Amisulpride, the structural motif derived from this acid contributes to the overall shape and electronic properties of the drug, which are crucial for its binding to dopamine D2 and D3 receptors. The sulfonyl group, in particular, can influence the molecule's polarity and ability to form hydrogen bonds, which can be critical for receptor-ligand interactions.

References

Potential Biological Activities of 2-Methoxy-5-methylthiobenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Methoxy-5-methylthiobenzoic acid represent a class of compounds with significant potential in therapeutic applications. This technical guide consolidates the current understanding of their biological activities, drawing parallels from structurally similar methoxy and methylthio-substituted aromatic compounds. The primary areas of interest for these derivatives include anticancer, anti-inflammatory, and antioxidant activities. This document provides an in-depth overview of the plausible biological effects, detailed experimental protocols for their evaluation, and visual representations of potential signaling pathways.

Introduction

Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this scaffold. The introduction of methoxy (-OCH₃) and methylthio (-SCH₃) groups to the benzoic acid core can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. The methoxy group, an electron-donating group, can influence metabolic stability and receptor binding. The methylthio group can be a key pharmacophore, participating in various biological interactions. While specific research on this compound derivatives is emerging, a wealth of information on analogous compounds provides a strong foundation for predicting their biological potential.

Potential Biological Activities

Based on the activities of structurally related compounds, derivatives of this compound are hypothesized to exhibit the following biological activities:

Anticancer Activity

The presence of methoxy and other substituents on aromatic rings is a common feature in many anticancer agents. For instance, derivatives of 2,5-substituted benzoic acid have been investigated as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in a variety of cancers[1][2]. Studies on other methoxy-substituted compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and hepatocellular carcinoma (HepG-2)[3][4]. The mode of action for such compounds can involve the induction of apoptosis and cell cycle arrest[4].

Anti-inflammatory Activity

Several benzoic acid derivatives are known for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been designed to selectively target COX-2, a key enzyme in the inflammatory cascade[5][6]. The anti-inflammatory potential of novel salicylic acid derivatives has also been demonstrated in lipopolysaccharide (LPS)-induced inflammation models, suggesting a mechanism involving the inhibition of the NF-κβ signaling pathway[7].

Antioxidant Activity

Phenolic acids and their derivatives are well-documented for their antioxidant properties. The ability to scavenge free radicals is a key mechanism in combating oxidative stress, which is implicated in numerous diseases. The antioxidant capacity of phenolic compounds is often attributed to their hydroxyl groups, and the presence of a methoxy group can modulate this activity[8][9].

Quantitative Data from Structurally Related Compounds

While specific quantitative data for this compound derivatives is not extensively available in the public domain, the following tables summarize the activities of analogous compounds to provide a comparative baseline.

Table 1: In Vitro Cytotoxicity of Methoxy-Substituted Anticancer Agents

Compound/DerivativeCell LineIC₅₀ (µM)Reference
2-(3,4,5-trimethoxyphenyl) benzimidazoleA549 (Lung Carcinoma)11.75 µg/mL[10]
Thiazole derivative 4c MCF-7 (Breast Adenocarcinoma)2.57 ± 0.16[4]
Thiazole derivative 4c HepG2 (Hepatocellular Carcinoma)7.26 ± 0.44[4]
2,5-substituted benzoic acid 24 (Ki)Mcl-10.100[2]
2,5-substituted benzoic acid 24 (Ki)Bfl-10.100[2]

Table 2: Anti-inflammatory Activity of Substituted Benzoic Acid Derivatives

Compound/DerivativeAssayActivityReference
5-acetamido-2-hydroxy benzoic acid derivative (PS3)Acetic acid-induced writhing (in vivo)75% inhibition at 50 mg/kg[5][6]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced inflammation in ratsSignificant reduction in inflammatory parameters[7]

Table 3: Antioxidant Activity of Phenolic Acids

CompoundAssayActivityReference
Gallic AcidDPPH Radical ScavengingHigh[8]
Protocatechuic AcidFRAPHigh[8]
Caffeic AcidDPPH Radical ScavengingModerate[11]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO or a suitable solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to assess the acute anti-inflammatory activity of a compound.

  • Animals: Wistar rats or Swiss albino mice are used. Animals are fasted overnight before the experiment.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Reagents: A stock solution of DPPH (e.g., 0.1 mM in methanol) is prepared. The test compounds are dissolved in methanol at various concentrations.

  • Assay Procedure: A specific volume of the test compound solution is mixed with the DPPH solution in a 96-well plate or a cuvette. The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control containing only methanol and DPPH is also measured.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Visualizations of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate potential signaling pathways and experimental workflows for the biological evaluation of this compound derivatives.

G Experimental Workflow for Anticancer Activity Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Compound Synthesis Compound Synthesis MTT Assay MTT Assay Compound Synthesis->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay->Cell Cycle Analysis Western Blot (Key Proteins) Western Blot (Key Proteins) Cell Cycle Analysis->Western Blot (Key Proteins) Xenograft Model Xenograft Model Western Blot (Key Proteins)->Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition

Caption: Workflow for anticancer drug discovery.

G Potential Anti-inflammatory Signaling Pathway Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) TLR4 TLR4 Inflammatory Stimulus (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NF-kB NF-kB IKK->NF-kB COX-2 COX-2 NF-kB->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Derivative Derivative Derivative->COX-2 Inhibition

Caption: Inhibition of the COX-2 pathway.

Conclusion

Derivatives of this compound hold considerable promise as a scaffold for the development of new therapeutic agents. Extrapolation from structurally similar compounds suggests that these derivatives are likely to possess anticancer, anti-inflammatory, and antioxidant properties. The experimental protocols and potential mechanisms of action outlined in this guide provide a robust framework for the systematic evaluation of this promising class of molecules. Further research, including synthesis of a focused library of these derivatives and their comprehensive biological evaluation, is warranted to fully elucidate their therapeutic potential.

References

In-Depth Structural Analysis of 2-Methoxy-5-methylthiobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural and conformational analysis of 2-Methoxy-5-methylthiobenzoic acid. Due to the absence of publicly available experimental crystallographic data for this specific molecule, this guide leverages analogous studies on related substituted benzoic acids to infer its structural characteristics. It covers theoretical conformational preferences, general synthetic pathways, and standard experimental protocols for characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in work involving this and similar chemical entities.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its three-dimensional structure and conformational dynamics. Understanding the spatial arrangement of its functional groups—the carboxylic acid, methoxy, and methylthio moieties—is crucial for predicting its interactions with biological targets and for the rational design of new derivatives.

This guide synthesizes available information on structurally related compounds to provide a comprehensive overview of the likely structural features of this compound.

Predicted Conformational Analysis

Direct experimental data from X-ray crystallography for this compound is not currently available in the public domain. However, insights into its conformational preferences can be drawn from studies on similar molecules, such as ortho- and meta-anisic acid.

Rotational spectroscopy studies on o-anisic acid have revealed a dominant conformer where the carboxylic acid group is in a trans-COOH arrangement, stabilized by an intramolecular hydrogen bond between the carboxylic hydroxyl group and the oxygen of the methoxy group.[1] Less stable cis-COOH conformers have also been detected.[1] For m-anisic acid, four stable conformers corresponding to different relative orientations of the methoxy and carboxyl groups have been identified.[2][3]

Based on these findings, it is probable that this compound also exhibits a preferred planar or near-planar conformation. The key conformational features would be the orientation of the methoxy and carboxylic acid groups relative to the benzene ring and to each other. An intramolecular hydrogen bond between the carboxylic acid proton and the methoxy oxygen is a strong possibility, which would favor a specific planar arrangement. The methylthio group's orientation will also influence the overall conformation, though it is generally considered to be more flexible.

Logical Relationship of Conformational Analysis

Predicted Conformational Logic for this compound A This compound Structure B Substituent Effects A->B C Intramolecular H-Bonding (COOH --- OCH3) B->C D Steric Hindrance B->D E Planar Conformation Favored C->E D->E F Analogous Studies (o-anisic acid) F->C Evidence from

Caption: Predicted conformational influences for this compound.

Synthesis Pathways

While specific, detailed synthetic procedures for this compound are not extensively published, general methods for the synthesis of related substituted benzoic acids can be applied. A common approach involves the modification of commercially available precursors. For instance, a plausible route could start from a suitably substituted phenol or anisole, followed by the introduction of the methylthio and carboxylic acid functionalities.

General Synthetic Workflow

General Synthetic Workflow Start Starting Material (e.g., substituted anisole) Step1 Introduction of Methylthio Group Start->Step1 Step2 Introduction of Carboxylic Acid Group (e.g., via lithiation and carboxylation) Step1->Step2 Product This compound Step2->Product

Caption: A generalized synthetic pathway for this compound.

Quantitative Data

As of the date of this publication, no experimental crystallographic data for this compound has been deposited in publicly accessible databases. Therefore, tables of bond lengths, bond angles, and dihedral angles cannot be provided. Researchers are encouraged to perform their own crystallographic or computational studies to obtain this information.

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Expected signals would include aromatic protons, a methoxy singlet, a methylthio singlet, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum. Expected signals would correspond to the aromatic carbons, the methoxy carbon, the methylthio carbon, and the carboxyl carbon.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Expected Absorptions:

    • Broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).

    • C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

    • C-O stretches from the methoxy and carboxylic acid groups.

    • Aromatic C=C and C-H stretches.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer (e.g., electrospray ionization (ESI) or electron ionization (EI)).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI, or introduce it directly for EI.

  • Data Acquisition: Acquire the mass spectrum. The molecular ion peak [M]⁺ or [M-H]⁻ should be observed, confirming the molecular weight of 198.24 g/mol .[4]

Conclusion

This technical guide has provided a theoretical structural analysis of this compound based on data from related compounds. While experimental crystallographic data is lacking, the conformational preferences can be inferred with a reasonable degree of confidence. The provided general synthetic strategies and experimental protocols offer a starting point for researchers working with this molecule. Further experimental and computational studies are necessary to fully elucidate the precise structural and conformational landscape of this compound.

References

Quantum Chemical Analysis of 2-Methoxy-5-methylthiobenzoic Acid: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the theoretical investigation of 2-Methoxy-5-methylthiobenzoic acid, outlining common quantum chemical methodologies and expected data outputs. No specific experimental or computational data for this compound is currently available in the public domain based on the conducted search.

Abstract

This technical guide outlines a theoretical framework for the quantum chemical analysis of this compound. Due to a lack of publicly available research data specifically for this molecule, this document serves as a methodological blueprint based on common practices in computational chemistry for similar benzoic acid derivatives. It details the standard protocols for geometry optimization, vibrational analysis, and the determination of electronic properties using Density Functional Theory (DFT). The objective is to provide researchers with a foundational understanding of the theoretical approaches that can be employed to elucidate the molecular characteristics of this compound, which are crucial for applications in drug design and materials science.

Introduction

This compound is a substituted benzoic acid derivative with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is fundamental to elucidating its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations offer a powerful, non-experimental approach to obtaining this information. This guide will detail the theoretical methodologies, specifically focusing on Density Functional Theory (DFT), which is a widely used method for such investigations.

Theoretical Methodology

The primary computational approach for studying molecules of this nature is Density Functional Theory (DFT). This method provides a good balance between accuracy and computational cost.

Software

A standard software package for these types of calculations is Gaussian, which is widely used in the computational chemistry community.

Computational Protocol

A typical computational workflow for analyzing this compound would involve the following steps:

  • Initial Structure Generation : The molecule's 2D structure is drawn and converted into a 3D structure using a molecular editor.

  • Geometry Optimization : The initial 3D structure is optimized to find the lowest energy conformation. This is a critical step to ensure that all subsequent calculations are performed on the most stable structure. A common level of theory for this is the B3LYP functional with a 6-311G(d,p) basis set.

  • Vibrational Frequency Analysis : Following optimization, vibrational frequencies are calculated at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

  • Electronic Property Calculations : A range of electronic properties are then calculated. These include:

    • Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are calculated to understand the molecule's reactivity and electronic transitions. The HOMO-LUMO gap is a key indicator of chemical stability.

    • Molecular Electrostatic Potential (MEP) : The MEP map is generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis : NBO analysis is performed to understand charge distribution, hybridization, and intramolecular interactions like hyperconjugation.

    • NMR Spectroscopy : Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method to aid in the interpretation of experimental NMR spectra.

The logical workflow for these computational studies is illustrated in the diagram below.

G Computational Workflow for this compound A Initial 3D Structure Generation B Geometry Optimization (DFT/B3LYP/6-311G(d,p)) A->B C Vibrational Frequency Calculation B->C F Electronic Property Calculations B->F D Confirmation of True Minimum (No Imaginary Frequencies) C->D E Prediction of IR and Raman Spectra C->E G HOMO-LUMO Analysis F->G H Molecular Electrostatic Potential (MEP) F->H I Natural Bond Orbital (NBO) Analysis F->I J Theoretical NMR Spectra (GIAO) F->J

Caption: A flowchart illustrating the typical quantum chemical calculation workflow.

Expected Data Presentation

While no specific data exists for this compound, the following tables provide a template for how the calculated quantitative data would be structured for clear comparison and analysis.

Table 1: Optimized Geometrical Parameters
ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C1-C2Data not available
C-O (methoxy)Data not available
S-C (methylthio)Data not available
C=O (carboxyl)Data not available
O-H (carboxyl)Data not available
Bond Angles C1-C2-C3Data not available
C-O-C (methoxy)Data not available
C-S-C (methylthio)Data not available
Dihedral Angles C1-C2-C3-C4Data not available
O=C-O-HData not available
Table 2: Calculated Vibrational Frequencies
Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityRaman ActivityAssignment
O-H stretchData not availableData not availableData not availableCarboxylic acid
C=O stretchData not availableData not availableData not availableCarboxylic acid
C-H stretchData not availableData not availableData not availableAromatic/Methyl
C-O stretchData not availableData not availableData not availableMethoxy
C-S stretchData not availableData not availableData not availableMethylthio
Table 3: Electronic Properties
PropertyCalculated Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Ionization PotentialData not available
Electron AffinityData not available
ElectronegativityData not available
Chemical HardnessData not available
Chemical SoftnessData not available
Electrophilicity IndexData not available

Visualization of Molecular Properties

Visualizations are crucial for interpreting the results of quantum chemical calculations. The following diagram illustrates the concept of a Molecular Electrostatic Potential (MEP) map.

MEP_Concept Conceptual MEP Map cluster_molecule Molecular Surface cluster_legend Color Legend A Electron-Rich Region (e.g., around O, S atoms) Nucleophilic Attack Site C Neutral Region (e.g., C-H bonds) B Electron-Deficient Region (e.g., around acidic H) Electrophilic Attack Site Red Red = Most Negative Potential Blue Blue = Most Positive Potential Green Green = Near-Zero Potential

Methodological & Application

Application Notes and Protocols: 2-Methoxy-5-methylthiobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylthiobenzoic acid is a versatile organic building block, primarily utilized as a key intermediate in the synthesis of pharmacologically active molecules. Its substituted benzoic acid scaffold, featuring a methoxy group and a reactive methylthio moiety, allows for a range of chemical transformations, making it a valuable precursor in medicinal chemistry and drug development. The methylthio group can be readily oxidized to the corresponding sulfoxide and sulfone, functionalities that are often integral to the structure and activity of various therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis and key transformations of this compound.

Key Applications in Organic Synthesis

The principal application of this compound lies in its role as a precursor to more complex molecules, particularly in the pharmaceutical industry. The structural motif of this compound is found in several antipsychotic drugs.

  • Intermediate for Pharmaceutical Synthesis: The oxidized derivatives of this compound, such as 2-Methoxy-5-(methylsulfonyl)benzoic acid, are crucial intermediates in the synthesis of antipsychotic medications.[1] For instance, the core structure is a key component for the preparation of drugs like Sulpiride and Levosulpiride.[2][3]

  • Scaffold for Analog Synthesis: The functional groups present on the aromatic ring, namely the carboxylic acid, methoxy, and methylthio groups, offer multiple points for chemical modification. This allows for the generation of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery programs.

  • Precursor for Heterocyclic Compounds: The carboxylic acid functionality can be readily converted to amides, esters, and other derivatives, which can then be utilized in cyclization reactions to form various heterocyclic systems.

Synthetic Protocols

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from a commercially available chlorobenzonitrile derivative. This is followed by the oxidation of the methylthio group to access the corresponding sulfoxide and sulfone, which are often the desired intermediates for pharmaceutical applications.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2-methoxy-5-chlorobenzonitrile via nucleophilic aromatic substitution with sodium methyl mercaptide, followed by hydrolysis of the nitrile.

Step 1: Synthesis of 2-Methoxy-5-(methylthio)benzonitrile

  • Reaction: 2-Methoxy-5-chlorobenzonitrile + Sodium methyl mercaptide → 2-Methoxy-5-(methylthio)benzonitrile

  • Procedure:

    • To a solution of 2-methoxy-5-chlorobenzonitrile (1.0 eq) in a suitable organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium methyl mercaptide (1.1 - 1.5 eq).

    • Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure 2-Methoxy-5-(methylthio)benzonitrile.

Step 2: Hydrolysis to this compound

  • Reaction: 2-Methoxy-5-(methylthio)benzonitrile → this compound

  • Procedure:

    • Suspend 2-Methoxy-5-(methylthio)benzonitrile (1.0 eq) in an aqueous solution of a strong base, such as sodium hydroxide (e.g., 20% w/v).

    • Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).

    • Cool the reaction mixture to room temperature and acidify with a concentrated acid, such as hydrochloric acid, to a pH of 1-2.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold water and dry under vacuum to obtain this compound.

Protocol 2: Oxidation of this compound

The methylthio group can be selectively oxidized to the sulfoxide or further to the sulfone using appropriate oxidizing agents.

Oxidation to 2-Methoxy-5-(methylsulfinyl)benzoic Acid (Sulfoxide)

  • Reaction: this compound → 2-Methoxy-5-(methylsulfinyl)benzoic Acid

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or a mixture of methanol and water.

    • Cool the solution in an ice bath.

    • Add one equivalent of an oxidizing agent, such as hydrogen peroxide (30% aqueous solution) or meta-chloroperoxybenzoic acid (m-CPBA), dropwise.

    • Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature while monitoring the progress by TLC.

    • Once the reaction is complete, quench any excess oxidizing agent (e.g., with sodium sulfite solution if H₂O₂ was used).

    • Isolate the product by extraction or precipitation followed by filtration.

    • Purify the crude product by recrystallization or column chromatography.

Oxidation to 2-Methoxy-5-(methylsulfonyl)benzoic Acid (Sulfone)

  • Reaction: this compound → 2-Methoxy-5-(methylsulfonyl)benzoic Acid

  • Procedure:

    • Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid.

    • Add a slight excess (2.2 - 2.5 eq) of a strong oxidizing agent, such as hydrogen peroxide (30% aqueous solution) or potassium permanganate. The use of a catalyst like sodium tungstate can be beneficial with hydrogen peroxide.

    • Heat the reaction mixture if necessary to drive the reaction to completion (monitor by TLC).

    • After completion, work up the reaction mixture accordingly. If using KMnO₄, the manganese dioxide byproduct needs to be filtered off. If using H₂O₂, excess peroxide can be quenched.

    • Isolate the product by precipitation upon acidification and cooling.

    • Collect the solid by filtration, wash with cold water, and dry to obtain 2-Methoxy-5-(methylsulfonyl)benzoic acid.

Data Presentation

The following table summarizes the key transformations involving this compound. The yields are estimates based on analogous reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

Transformation Starting Material Key Reagents Product Estimated Yield (%)
Synthesis 2-Methoxy-5-chlorobenzonitrile1. Sodium methyl mercaptide2. NaOH (aq), then HCl (aq)This compound70-85 (over two steps)
Oxidation to Sulfoxide This compoundHydrogen Peroxide (1 eq) or m-CPBA (1 eq)2-Methoxy-5-(methylsulfinyl)benzoic Acid80-95
Oxidation to Sulfone This compoundHydrogen Peroxide (>2 eq) or KMnO₄2-Methoxy-5-(methylsulfonyl)benzoic Acid85-95

Visualizing the Synthetic Pathway

The following diagrams illustrate the synthesis of this compound and its subsequent oxidation to the corresponding sulfoxide and sulfone.

Synthesis_Pathway SM 2-Methoxy-5-chlorobenzonitrile Int1 2-Methoxy-5-(methylthio)benzonitrile SM->Int1 1. NaSMe 2. H₂O Product This compound Int1->Product NaOH, H₂O, Δ then H₃O⁺ Sulfoxide 2-Methoxy-5-(methylsulfinyl)benzoic Acid Product->Sulfoxide [O] (1 eq) Sulfone 2-Methoxy-5-(methylsulfonyl)benzoic Acid Product->Sulfone [O] (>2 eq) Sulfoxide->Sulfone [O]

Caption: Synthetic route to this compound and its oxidation products.

Experimental_Workflow Start Start: 2-Methoxy-5-chlorobenzonitrile Step1 Nucleophilic Substitution (NaSMe) Start->Step1 Step2 Nitrile Hydrolysis (NaOH, H₂O, Δ) Step1->Step2 Intermediate Intermediate: this compound Step2->Intermediate Oxidation Oxidation of Methylthio Group Intermediate->Oxidation Products Sulfoxide and Sulfone Derivatives Oxidation->Products

Caption: General experimental workflow for the preparation of key derivatives.

References

Application Notes: 2-Methoxy-5-methylthiobenzoic Acid as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylthiobenzoic acid is a valuable aromatic building block in medicinal chemistry, offering a scaffold for the synthesis of a variety of pharmacologically active molecules. Its substituted benzene ring, featuring a carboxylic acid, a methoxy group, and a methylthio group, provides multiple points for chemical modification, enabling the construction of complex drug candidates. The presence of the sulfur atom in the methylthio group allows for oxidation to sulfoxide and sulfone moieties, further expanding the synthetic possibilities and modulating the physicochemical and biological properties of the final compounds.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of pharmaceuticals, with a focus on the development of alpha-1 adrenergic receptor antagonists, exemplified by the synthesis of Tamsulosin. Detailed experimental protocols, quantitative biological data, and visualizations of the relevant signaling pathway and experimental workflow are presented to facilitate its application in drug discovery and development.

Application Profile: Synthesis of Tamsulosin

Tamsulosin is a selective alpha-1A and alpha-1D adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia (BPH).[1][2][[“]] The 2-methoxy-5-sulfamoylphenyl core of Tamsulosin is crucial for its pharmacological activity. This compound serves as a practical starting material for the synthesis of a key intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which is then elaborated to Tamsulosin.

Biological Activity of Tamsulosin

Tamsulosin exhibits high affinity and selectivity for the alpha-1A and alpha-1D adrenergic receptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and prostatic urethra.[[“]][4][5] By blocking these receptors, Tamsulosin leads to smooth muscle relaxation, resulting in improved urinary flow and a reduction in the symptoms of BPH.[1][5]

CompoundTarget ReceptorSelectivityClinical Indication
TamsulosinAlpha-1A & Alpha-1D Adrenergic ReceptorsHigh selectivity for α1A/α1D over α1B[2]Benign Prostatic Hyperplasia (BPH)[4]
Signaling Pathway of Tamsulosin

The mechanism of action of Tamsulosin involves the blockade of Gq-protein coupled alpha-1 adrenergic receptors. This inhibition prevents the downstream activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent decrease in intracellular calcium levels leads to the relaxation of smooth muscle tissue.

Tamsulosin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenergic Receptor (Gq) PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Tamsulosin Tamsulosin Tamsulosin->Receptor Inhibition Relaxation Smooth Muscle Relaxation Tamsulosin->Relaxation Promotes Norepinephrine Norepinephrine Norepinephrine->Receptor Ca_release Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Signaling pathway of Tamsulosin.

Experimental Protocols

The following protocols describe a plausible synthetic route from this compound to Tamsulosin.

Synthetic Workflow Overview

Tamsulosin_Synthesis_Workflow Start This compound Step1 Oxidation Start->Step1 Intermediate1 2-Methoxy-5-(methylsulfonyl)benzoic acid Step1->Intermediate1 Step2 Chlorosulfonation Intermediate1->Step2 Intermediate2 2-Methoxy-5-sulfamoylbenzoic acid Step2->Intermediate2 Step3 Amide Formation Intermediate2->Step3 Intermediate3 N-((R)-1-phenylethyl)-2-methoxy-5-sulfamoylbenzamide Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Intermediate4 (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide Step4->Intermediate4 Step5 Alkylation Intermediate4->Step5 Tamsulosin Tamsulosin Step5->Tamsulosin

Caption: Synthetic workflow for Tamsulosin.

Protocol 1: Synthesis of 2-Methoxy-5-(methylsulfonyl)benzoic acid

Objective: To oxidize the methylthio group of the starting material to a methylsulfonyl group.

Materials:

  • This compound

  • Oxone® (Potassium peroxymonosulfate)

  • Methanol

  • Water

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (1:1).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Oxone® (2.2 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-methoxy-5-(methylsulfonyl)benzoic acid.

Protocol 2: Synthesis of 2-Methoxy-5-sulfamoylbenzoic acid

Objective: To convert the carboxylic acid to a sulfonamide via chlorosulfonation and subsequent amination.

Materials:

  • 2-Methoxy-5-(methylsulfonyl)benzoic acid

  • Chlorosulfonic acid

  • Thionyl chloride

  • Ammonium hydroxide (28% aqueous solution)

  • Ice

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl)

  • Standard glassware for reactions under anhydrous conditions

Procedure:

  • Carefully add 2-methoxy-5-(methylsulfonyl)benzoic acid (1.0 eq) portion-wise to an excess of chlorosulfonic acid (5.0 eq) at 0 °C.

  • Stir the mixture at room temperature for 2 hours.

  • Add thionyl chloride (2.0 eq) and heat the mixture to 60 °C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • Extract the resulting precipitate with dichloromethane.

  • Wash the organic layer with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude sulfonyl chloride.

  • Without further purification, dissolve the crude sulfonyl chloride in DCM and add it dropwise to a cooled (0 °C) concentrated ammonium hydroxide solution.

  • Stir the mixture vigorously for 1 hour at 0 °C and then at room temperature for 2 hours.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.

  • Acidify the aqueous layer with HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-methoxy-5-sulfamoylbenzoic acid.

Protocol 3: Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

Objective: To introduce the chiral aminopropyl side chain. This is a multi-step process involving amide coupling and reduction.

Materials:

  • 2-Methoxy-5-sulfamoylbenzoic acid

  • (R)-(+)-α-Methylbenzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Methanol

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Amide Coupling: To a solution of 2-methoxy-5-sulfamoylbenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add (R)-(+)-α-methylbenzylamine (1.1 eq).

  • Stir the reaction mixture at room temperature for 18 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude amide.

  • Amide Reduction: Dissolve the crude amide in anhydrous THF and cool to 0 °C.

  • Slowly add BH₃·THF solution (3.0 eq) and allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1N HCl.

  • Stir for 30 minutes, then basify with NaOH solution and extract with ethyl acetate.

  • Dry the organic layer and concentrate to give the N-benzylated amine.

  • Debenzylation: Dissolve the N-benzylated amine in methanol, add Pd/C (10 mol%), and hydrogenate under a hydrogen atmosphere (balloon pressure) for 24 hours.

  • Filter the reaction mixture through Celite® and concentrate the filtrate to obtain (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

Protocol 4: Synthesis of Tamsulosin

Objective: To couple the key aminopropyl intermediate with the 2-(2-ethoxyphenoxy)ethyl side chain.

Materials:

  • (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

  • 2-(2-Ethoxyphenoxy)ethyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Standard reflux apparatus

Procedure:

  • To a solution of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1.0 eq) in acetonitrile, add 2-(2-ethoxyphenoxy)ethyl bromide (1.1 eq) and K₂CO₃ (2.5 eq).

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford Tamsulosin.

Conclusion

This compound is a highly adaptable building block for the synthesis of complex pharmaceutical agents. The synthetic route to Tamsulosin outlined herein demonstrates its potential for creating compounds targeting G-protein coupled receptors. The presented protocols provide a foundation for researchers to explore the synthesis of novel derivatives and to further investigate their therapeutic potential in various disease areas. The versatility of the functional groups on the this compound scaffold allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

References

experimental protocol for the synthesis of 2-Methoxy-5-methylthiobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Methoxy-5-methylthiobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The described methodology is a two-step process commencing with the bromination of m-anisic acid to yield 2-bromo-5-methoxybenzoic acid, followed by a nucleophilic aromatic substitution with sodium methyl mercaptide to afford the final product. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structural motif is present in a range of biologically active molecules. The protocol outlined herein provides a straightforward and efficient synthetic route to this compound, starting from commercially available materials.

Experimental Protocols

Part 1: Synthesis of 2-bromo-5-methoxybenzoic acid

This procedure is adapted from the method described by PrepChem.com[1].

Materials:

  • m-Anisic acid

  • Acetic acid

  • Bromine

  • Water (deionized)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 250 g (1.67 mol) of m-anisic acid in 1 L of acetic acid.

  • Carefully add 85 mL of bromine to the mixture, followed by 1 L of water.

  • Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Collect the precipitated solid by filtration using a Büchner funnel and wash with cold water.

  • Dry the product to afford 2-bromo-5-methoxybenzoic acid.

Part 2: Synthesis of this compound

This proposed protocol is based on analogous nucleophilic aromatic substitution reactions found in the literature.

Materials:

  • 2-bromo-5-methoxybenzoic acid

  • Sodium methyl mercaptide (NaSMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cuprous bromide (CuBr) (optional, as a catalyst)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry three-neck round-bottom flask under an inert atmosphere, add 2-bromo-5-methoxybenzoic acid (1 equivalent).

  • Add anhydrous DMF to dissolve the starting material.

  • Add sodium methyl mercaptide (1.2-1.5 equivalents). If using a catalyst, add cuprous bromide (0.05-0.1 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with 1 M hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Data Presentation

Parameter2-bromo-5-methoxybenzoic acidThis compound (Expected)
Molecular Formula C8H7BrO3C9H10O3S
Molecular Weight 231.04 g/mol 198.24 g/mol
Appearance White to off-white solidWhite to pale yellow solid
Melting Point 154-156 °C[1]Not available
Yield 79%[1]>80% (estimated)
Purity (by HPLC) >98%>98%
1H NMR (CDCl3, ppm) 7.6-7.8 (m), 6.8-7.0 (m), 3.85 (s)7.9-8.1 (d), 7.2-7.4 (dd), 6.9-7.1 (d), 3.9 (s), 2.5 (s)
13C NMR (CDCl3, ppm) ~165, 159, 134, 124, 118, 112, 56~168, 160, 135, 130, 125, 112, 56, 15

Experimental Workflow Diagram

SynthesisWorkflow start1 m-Anisic Acid step1_process Bromination (Reflux) start1->step1_process step1_reagents Bromine, Acetic Acid, Water step1_reagents->step1_process step1_workup Precipitation & Filtration step1_process->step1_workup intermediate 2-bromo-5-methoxybenzoic acid step2_process Nucleophilic Substitution (Heat) intermediate->step2_process step1_workup->intermediate start2 2-bromo-5-methoxybenzoic acid step2_reagents Sodium Methyl Mercaptide, DMF step2_reagents->step2_process step2_workup Acidic Workup & Extraction step2_process->step2_workup product_crude Crude Product purification Purification (Recrystallization/Chromatography) product_crude->purification step2_workup->product_crude final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Bromine is highly corrosive and toxic; handle with extreme care.

  • Sodium methyl mercaptide is malodorous and should be handled in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The provided protocol offers a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this important intermediate for their drug discovery and development endeavors. The quantitative data provided serves as a benchmark for successful synthesis, and the workflow diagram offers a clear visual representation of the process.

References

Application Notes and Protocols for the Quantification of 2-Methoxy-5-methylthiobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-methylthiobenzoic acid is a substituted benzoic acid derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various applications, including pharmacokinetic studies, metabolism research, and quality control in chemical synthesis. This document provides detailed, illustrative analytical methods for the quantification of this compound in various matrices. The protocols described herein are based on established analytical principles for similar small molecules, as specific validated methods for this compound are not widely published.

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of an analyte is fundamental to developing robust analytical methods. Based on its structure and data from similar compounds, the following properties are predicted for this compound:

PropertyPredicted ValueSource/Rationale
Molecular Formula C₉H₁₀O₃S--INVALID-LINK--
Molecular Weight 198.24 g/mol Calculated from molecular formula
XLogP3 ~2.6Estimated based on the similar compound 2-Methoxy-5-methylbenzoic acid[1]
pKa ~4.0Estimated based on the benzoic acid moiety and data for a similar compound[2]
UV Absorbance Maxima expected around 250-300 nmBased on the aromatic benzoic acid structure.[3]

Analytical Methods

Three common analytical techniques are proposed for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of aromatic compounds.

Experimental Protocol:

a) Sample Preparation (from Plasma):

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., 2-Methoxy-5-chlorobenzoic acid in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the HPLC system.

b) HPLC-UV Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% formic acid in water (Gradient or Isocratic)
Example Isocratic: 60:40 (v/v) Acetonitrile:0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or optimized based on UV scan)
Injection Volume 10 µL

Quantitative Data (Illustrative):

ParameterExpected Performance
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications.

Experimental Protocol:

a) Sample Preparation (from Plasma): Follow the same protein precipitation procedure as for HPLC-UV.

b) LC-MS/MS Conditions:

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MRM Transitions Illustrative (Negative Mode):
Analyte: m/z 197.0 -> 153.0 (loss of CO₂)
Internal Standard: m/z 185.0 -> 141.0 (for 2-Methoxy-5-chlorobenzoic acid)

Quantitative Data (Illustrative):

ParameterExpected Performance
Linearity Range 0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary.[4][5]

Experimental Protocol:

a) Sample Preparation and Derivatization (from a solid matrix):

  • Weigh 10 mg of the homogenized solid sample into a glass vial.

  • Add 1 mL of a suitable extraction solvent (e.g., ethyl acetate) and an internal standard (e.g., deuterated benzoic acid).

  • Vortex for 5 minutes and centrifuge at 3000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial and evaporate to dryness.

  • To the dried extract, add 50 µL of a silylating agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) and 50 µL of pyridine.[6]

  • Heat at 60°C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS system.

b) GC-MS Conditions:

ParameterCondition
GC System Gas chromatograph with a mass selective detector
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550
Selected Ions (for SIM) Illustrative for TBDMS derivative: m/z [M-57]⁺, [M-15]⁺

Quantitative Data (Illustrative):

ParameterExpected Performance
Linearity Range 1 - 200 µg/g
Correlation Coefficient (r²) > 0.99
Limit of Quantification (LOQ) 1 µg/g
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%
Accuracy (% Recovery) 80 - 120%

Visualizations

Sample_Preparation_Workflow Start Biological or Chemical Matrix Add_IS Add Internal Standard Start->Add_IS Extraction Solvent Extraction (e.g., Acetonitrile) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis Inject into LC or GC System Reconstitution->Analysis

Caption: General workflow for sample preparation.

LC_MS_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry LC_Pump LC Pump (Mobile Phase) Autosampler Autosampler (Sample Injection) LC_Pump->Autosampler Column C18 Column (Analyte Separation) Autosampler->Column Ion_Source Ion Source (ESI) Column->Ion_Source Q1 Quadrupole 1 (Precursor Ion Selection) Ion_Source->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_System Data System Detector->Data_System

Caption: LC-MS/MS analytical workflow.

Hypothetical_Metabolic_Pathway Analyte This compound Oxidation1 Oxidation (e.g., by CYPs) Analyte->Oxidation1 Sulfoxide 2-Methoxy-5-(methylsulfinyl)benzoic Acid Oxidation1->Sulfoxide Oxidation2 Further Oxidation Sulfoxide->Oxidation2 Sulfone 2-Methoxy-5-(methylsulfonyl)benzoic Acid Oxidation2->Sulfone Conjugation Glutathione Conjugation (GST) Sulfone->Conjugation GSH_Conjugate Glutathione Conjugate Conjugation->GSH_Conjugate

Caption: Hypothetical metabolic pathway.[7]

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive starting point for the quantitative analysis of this compound. While these methods are based on sound scientific principles, it is imperative that they are fully validated for the specific matrix and intended application to ensure data of the highest quality and reliability. Researchers should perform their own optimization and validation according to relevant regulatory guidelines.

References

Application Notes and Protocols for the Purification of 2-Methoxy-5-methylthiobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2-Methoxy-5-methylthiobenzoic acid, a key intermediate in various synthetic applications. The following methods are designed to yield high-purity material suitable for downstream applications, including research, process development, and drug discovery.

Introduction

This compound is a substituted benzoic acid derivative containing both a methoxy and a methylthio group on the aromatic ring. Effective purification is crucial to remove starting materials, by-products, and other impurities that can interfere with subsequent chemical transformations and biological assays. The choice of purification method will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the operation. This guide outlines three common and effective purification techniques: recrystallization, acid-base extraction, and column chromatography.

Data Presentation

Table 1: Recrystallization Solvents
Solvent SystemSuitabilityNotes
MethanolPotentially suitable for obtaining crystalline material. Mentioned in the purification of structurally related compounds.
AcetonitrileAnother potential solvent for recrystallization, as seen in the purification of similar molecules.
TolueneA non-polar solvent that can be effective for recrystallizing aromatic carboxylic acids.
Toluene/Petroleum EtherA mixed solvent system can be used to fine-tune solubility and improve crystal formation.
Aqueous Alcohol (e.g., Ethanol/Water)A common solvent system for the recrystallization of moderately polar organic acids.
Acetic AcidCan be used for recrystallizing carboxylic acids, though removal of residual solvent is critical.
Table 2: Thin-Layer Chromatography (TLC) Parameters for Substituted Benzoic Acids
Stationary PhaseMobile Phase (v/v)DetectionApplication
Silica Gel RP-8 F254sAcetone/Water (40/60)UV (254 nm)Separation of various substituted benzoic acids.[1]
PolyamideBenzene/Acetic Acid (96:4)UVSeparation of hydroxybenzoic and chlorobenzoic acids.[2]
Silica GelBenzene/Dioxane/Acetic Acid (90:25:4)UVSeparation of chloro-substituted benzoic acids.[2]

Note: These TLC parameters for related compounds can serve as a starting point for developing a method for this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a hot versus a cold solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., methanol, acetonitrile, or toluene)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to boiling. If the solid dissolves completely and then precipitates upon cooling, the solvent is suitable.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purification by Acid-Base Extraction

This method separates acidic compounds from neutral and basic impurities by exploiting the change in solubility of the carboxylic acid in aqueous and organic phases upon protonation and deprotonation.[3]

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Separatory funnel

  • Beakers

  • pH paper or pH meter

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and add 1 M NaOH solution. The pH of the aqueous layer should be at least three units above the pKa of the acid to ensure deprotonation.[3] Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation of Layers: The deprotonated this compound will be in the aqueous layer as its sodium salt. Drain the aqueous layer into a clean beaker. The organic layer, containing neutral impurities, can be discarded or processed further if needed.

  • Washing (Optional): The aqueous layer can be washed with a fresh portion of diethyl ether to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH is at least three units below the pKa of the acid.[3] The purified this compound will precipitate out of the solution.

  • Extraction: Extract the precipitated acid back into a fresh portion of diethyl ether by shaking in a separatory funnel.

  • Drying: Drain the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified solid.

Protocol 3: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (for normal-phase) or C18-functionalized silica (for reverse-phase)

  • Chromatography column

  • Eluent (solvent system determined by TLC analysis)

  • Collection tubes

  • TLC plates and chamber

  • UV lamp for visualization

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC to achieve good separation of the target compound from its impurities. A good starting point for normal-phase silica could be a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or diethyl ether), with a small amount of acetic acid to improve peak shape.

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Cool to Crystallize dissolve->cool If no insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end Purified Product dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) start->add_base separate1 Separate Layers add_base->separate1 aq_layer Aqueous Layer (Contains Product Salt) separate1->aq_layer Collect org_layer1 Organic Layer (Neutral Impurities) separate1->org_layer1 Discard add_acid Acidify Aqueous Layer (e.g., HCl) aq_layer->add_acid extract_acid Extract with Fresh Organic Solvent add_acid->extract_acid separate2 Separate Layers extract_acid->separate2 org_layer2 Organic Layer (Contains Product) separate2->org_layer2 Collect aq_layer2 Aqueous Layer (Discard) separate2->aq_layer2 Discard dry Dry Organic Layer org_layer2->dry evaporate Evaporate Solvent dry->evaporate end Purified Product evaporate->end

Caption: Workflow for the purification of this compound by acid-base extraction.

Column_Chromatography_Workflow start Crude Product tlc Develop TLC Method start->tlc pack Pack Column tlc->pack load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate end Purified Product evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-5-methylthiobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Methoxy-5-methylthiobenzoic acid synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common issues encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common and practical starting material is 2-methoxy-5-aminobenzoic acid. This precursor allows for the selective introduction of the methylthio group at the 5-position of the aromatic ring through a Sandmeyer-type reaction.

Q2: What are the critical steps in the synthesis of this compound from 2-methoxy-5-aminobenzoic acid?

A2: The synthesis typically involves two critical steps:

  • Diazotization: The conversion of the amino group of 2-methoxy-5-aminobenzoic acid into a diazonium salt using a nitrite source (e.g., sodium nitrite) in an acidic medium.

  • Thiomethylation: The reaction of the in situ generated diazonium salt with a methylthio source, such as dimethyl disulfide, to introduce the methylthio group.

Q3: What are the common side reactions that can lower the yield of the final product?

A3: Several side reactions can occur, leading to a decreased yield of this compound. These include:

  • Formation of phenolic byproducts: The diazonium salt can react with water to form 2-methoxy-5-hydroxybenzoic acid.

  • Azo coupling: The diazonium salt can couple with the starting material or other aromatic compounds present in the reaction mixture to form colored azo compounds.

  • Reduction of the diazonium group: The diazonium group can be reduced back to an amino group or to a hydrogen atom, leading to the formation of 2-methoxybenzoic acid.

  • Oxidation of the methylthio group: The methylthio group in the final product can be oxidized to a sulfoxide or sulfone, especially if strong oxidizing agents are present or during workup and purification.

Q4: How can I purify the final product, this compound?

A4: Purification can typically be achieved through recrystallization from a suitable solvent or solvent mixture, such as ethanol/water or toluene. Column chromatography on silica gel can also be employed for higher purity, using a solvent system like ethyl acetate/hexanes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete diazotization.Ensure the reaction temperature is kept low (0-5 °C) during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the amine.
Decomposition of the diazonium salt.Use the diazonium salt immediately after its formation. Avoid exposing the reaction mixture to high temperatures or prolonged reaction times before the addition of the thiomethylating agent.
Inefficient thiomethylation.Use a sufficient excess of dimethyl disulfide. Ensure vigorous stirring to promote the reaction between the diazonium salt and the disulfide. The use of a phase-transfer catalyst may improve the reaction rate in a biphasic system.
Formation of a Dark-Colored Reaction Mixture Formation of azo compounds.Maintain a low temperature during diazotization and ensure efficient stirring. The acidic conditions should also be maintained to minimize side reactions.
Decomposition of reagents or product.Avoid overheating the reaction mixture. Use fresh, high-purity reagents.
Difficult Purification Presence of multiple byproducts.Optimize the reaction conditions to minimize side reactions. A pre-purification step, such as an acid-base extraction, can help remove some impurities before final purification by recrystallization or chromatography.
Oily product that does not solidify.The product may be impure. Attempt purification by column chromatography. If the product is indeed an oil at room temperature, verify its identity and purity by analytical methods such as NMR and mass spectrometry.
Product Contains Sulfoxide or Sulfone Impurities Oxidation during reaction or workup.Avoid the use of strong oxidizing agents. During workup, use degassed solvents and consider performing extractions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Synthesis of this compound via Sandmeyer-Type Reaction

This protocol describes a plausible method for the synthesis of this compound from 2-methoxy-5-aminobenzoic acid.

Materials:

  • 2-Methoxy-5-aminobenzoic acid

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Dimethyl disulfide ((CH₃)₂S₂)

  • Copper(I) bromide (CuBr) (optional, as a catalyst)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-methoxy-5-aminobenzoic acid (1 equivalent) in a mixture of water and concentrated hydrochloric acid (3-4 equivalents).

    • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

  • Thiomethylation:

    • In a separate flask, prepare a mixture of dimethyl disulfide (2-3 equivalents) and optionally, a catalytic amount of copper(I) bromide (0.1 equivalents).

    • Slowly add the cold diazonium salt solution to the dimethyl disulfide mixture with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and extract with an organic solvent such as diethyl ether or ethyl acetate.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.

    • Separate the aqueous layer and acidify it with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude this compound.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • For further purification, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data Summary (Illustrative)
Reaction StepStarting MaterialProductReported Yield (%)Reference
EtherificationSalicylic acid2-Methoxybenzoic acid92.6[1]
Sulfonyl chlorination2-Methoxybenzoic acid2-Methoxy-5-chlorosulfonylbenzoic acid95.7[1]
Amination2-Methoxy-5-chlorosulfonylbenzoic acid2-Methoxy-5-aminosulfonylbenzoic acid75.8[1]
Esterification2-Methoxy-5-aminosulfonylbenzoic acidMethyl 2-methoxy-5-aminosulfonylbenzoate97.4[1]

Visualizations

Synthesis Pathway

Synthesis_Pathway A 2-Methoxy-5-aminobenzoic acid B 2-Methoxy-5-diazoniumbenzoic acid chloride A->B NaNO₂, HCl 0-5 °C C This compound B->C (CH₃)₂S₂ (CuBr cat.) Troubleshooting_Workflow start Low Yield? incomplete_diazotization Incomplete Diazotization? start->incomplete_diazotization Yes diazonium_decomposition Diazonium Salt Decomposition? start->diazonium_decomposition No check_temp Check Diazotization Temperature (0-5 °C) incomplete_diazotization->check_temp Yes check_nitrite Check NaNO₂ Stoichiometry and Addition Rate incomplete_diazotization->check_nitrite Yes inefficient_thiolation Inefficient Thiomethylation? diazonium_decomposition->inefficient_thiolation No use_fresh Use Diazonium Salt Immediately diazonium_decomposition->use_fresh Yes check_disulfide Increase (CH₃)₂S₂ Equivalents inefficient_thiolation->check_disulfide Yes optimize_catalyst Optimize Catalyst Loading inefficient_thiolation->optimize_catalyst Yes end Yield Improved check_temp->end check_nitrite->end use_fresh->end check_disulfide->end optimize_catalyst->end

References

Technical Support Center: Reactions of 2-Methoxy-5-methylthiobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-5-methylthiobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving this compound?

A1: The three primary types of side products arise from reactions involving the three main functional groups of the molecule: the methylthio group, the methoxy group, and the carboxylic acid group.

  • Oxidation of the Methylthio Group: The sulfur atom is susceptible to oxidation, leading to the formation of 2-Methoxy-5-(methylsulfinyl)benzoic acid (the sulfoxide) and further to 2-Methoxy-5-(methylsulfonyl)benzoic acid (the sulfone).

  • Demethylation of the Methoxy Group: Under acidic conditions, particularly with strong acids like HBr or Lewis acids like BBr₃, the methoxy group can be cleaved to yield 2-Hydroxy-5-methylthiobenzoic acid.

  • Incomplete Reactions of the Carboxylic Acid: In reactions such as esterification, incomplete conversion can lead to the presence of unreacted starting material. Other side reactions can occur depending on the specific reagents and conditions used.

Q2: How can I detect the formation of these common side products?

A2: A combination of chromatographic and spectroscopic techniques is typically employed:

  • Thin Layer Chromatography (TLC): Useful for rapid reaction monitoring. The sulfoxide and sulfone are generally more polar than the starting material and will have lower Rf values.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing for the determination of the percentage of starting material, desired product, and major impurities.

  • Mass Spectrometry (MS): Helps in identifying the molecular weights of the components in the reaction mixture, confirming the presence of oxidized or demethylated side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the desired product and side products. For example, the chemical shift of the methyl protons on the sulfur atom will change significantly upon oxidation.

Troubleshooting Guides

Issue: Formation of Oxidation Side Products (Sulfoxide and Sulfone)

Symptoms:

  • Appearance of more polar spots on TLC.

  • Presence of peaks with higher mass-to-charge ratios in MS analysis, corresponding to the addition of one or two oxygen atoms.

  • Changes in the ¹H NMR spectrum, particularly a downfield shift of the S-CH₃ signal.

Possible Causes:

  • Use of oxidizing reagents in the reaction or during workup.

  • Prolonged exposure to air, especially at elevated temperatures or in the presence of metal catalysts.

  • Use of solvents that can promote oxidation (e.g., DMSO at high temperatures).

Solutions:

Mitigation StrategyExperimental ProtocolExpected Outcome
Use of Degassed Solvents and Inert Atmosphere Before starting the reaction, sparge all solvents with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.Minimizes the presence of oxygen, thereby reducing the likelihood of oxidation.
Control of Reaction Temperature Run the reaction at the lowest effective temperature. Monitor the reaction progress closely to avoid unnecessarily long reaction times.Lower temperatures decrease the rate of oxidation side reactions.
Purification by Column Chromatography After the reaction, purify the crude product using silica gel column chromatography. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) can effectively separate the less polar desired product from the more polar sulfoxide and sulfone byproducts.Isolation of the pure desired product.

Experimental Workflow for Oxidation Troubleshooting

G start Reaction Mixture Analysis check_oxidation Oxidation Detected? start->check_oxidation no_oxidation Proceed with Standard Workup check_oxidation->no_oxidation No oxidation_present Implement Mitigation Strategies check_oxidation->oxidation_present Yes strategy1 Use Degassed Solvents / Inert Atmosphere oxidation_present->strategy1 strategy2 Lower Reaction Temperature oxidation_present->strategy2 strategy3 Optimize Reaction Time oxidation_present->strategy3 purification Column Chromatography Purification strategy1->purification strategy2->purification strategy3->purification product Pure Product purification->product

Caption: Troubleshooting workflow for oxidation side products.

Issue: Unwanted Demethylation of the Methoxy Group

Symptoms:

  • Presence of a more polar byproduct on TLC that may streak.

  • A peak in the MS analysis corresponding to the loss of a methyl group (14 Da).

  • Appearance of a broad singlet in the ¹H NMR spectrum indicative of a phenolic -OH group, and the disappearance of the O-CH₃ signal.

Possible Causes:

  • Use of strong protic or Lewis acids (e.g., HBr, BBr₃).

  • High reaction temperatures in the presence of acidic reagents.

Solutions:

Mitigation StrategyExperimental ProtocolExpected Outcome
Choice of a Milder Acid If an acid is required, consider using a weaker acid or a buffered system. For example, pyridinium p-toluenesulfonate (PPTS) can be a milder alternative to strong mineral acids in some cases.Reduced extent of demethylation.
Lower Reaction Temperature Conduct the reaction at a lower temperature, even if it requires a longer reaction time.Minimizes the energy available for the demethylation side reaction.
Protection of the Phenolic Group (if applicable) If the demethylated product is the desired outcome, and you wish to avoid it in a subsequent step, consider protecting the resulting hydroxyl group before proceeding.Prevents further unwanted reactions at the hydroxyl site.

Logical Relationship for Demethylation

G start Reaction Conditions strong_acid Strong Acid (e.g., HBr, BBr3) start->strong_acid high_temp High Temperature start->high_temp demethylation Demethylation Side Product strong_acid->demethylation high_temp->demethylation

Caption: Factors leading to demethylation side products.

Issue: Incomplete Esterification and/or Difficult Purification

Symptoms:

  • Presence of the starting carboxylic acid in the crude product, as observed by TLC or HPLC.

  • Difficult separation of the product ester from the starting acid due to similar polarities.

  • Low isolated yield of the desired ester.

Possible Causes:

  • Insufficient reaction time or temperature.

  • Use of a less effective esterification method for this substrate.

  • Equilibrium of the esterification reaction not being driven towards the product side.

Solutions:

Mitigation StrategyExperimental ProtocolExpected Outcome
Use of a More Powerful Esterification Reagent Instead of a simple Fischer esterification, consider using a coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or converting the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride prior to reaction with the alcohol.Higher conversion to the ester under milder conditions.
Driving the Equilibrium In a Fischer esterification, use a large excess of the alcohol or remove water as it is formed using a Dean-Stark apparatus.Shifts the equilibrium towards the formation of the ester, increasing the yield.
Aqueous Workup with Base During the workup, wash the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) to remove any unreacted carboxylic acid.The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase, facilitating its removal from the organic layer containing the ester.

Experimental Workflow for Esterification Troubleshooting

G start Esterification Reaction check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Proceed to Workup check_completion->complete Yes strategy1 Increase Reaction Time/Temp incomplete->strategy1 strategy2 Use More Effective Reagent incomplete->strategy2 strategy3 Drive Equilibrium incomplete->strategy3 workup Aqueous Base Wash complete->workup strategy1->start strategy2->start strategy3->start purification Column Chromatography workup->purification product Pure Ester purification->product

Caption: Troubleshooting workflow for esterification reactions.

Technical Support Center: 2-Methoxy-5-methylthiobenzoic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-Methoxy-5-methylthiobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on obtaining a high-purity product. The information provided is based on general principles of organic chemistry and data from structurally similar compounds due to the limited availability of specific data for this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Based on common synthetic routes for similar aromatic compounds, potential impurities can be categorized as follows:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted molecules from multi-step syntheses.

  • Side-Reaction Products:

    • Oxidation Products: The methylthio (-SCH₃) group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (2-Methoxy-5-(methylsulfinyl)benzoic acid) and sulfone (2-Methoxy-5-(methylsulfonyl)benzoic acid).

    • Over-methylation/Alkylation Products: If methylation is part of the synthesis, side reactions on other functional groups could occur.

    • Hydrolysis Products: Depending on the reaction conditions, ester precursors may be partially hydrolyzed.

  • Reagents and Catalysts: Residual reagents, catalysts, or their byproducts from the synthesis.

Q2: My purified this compound has a slight yellow tint. What could be the cause?

A2: A yellow discoloration often indicates the presence of minor, highly conjugated impurities or oxidation byproducts. Trace amounts of oxidized species or certain aromatic impurities can impart color even at low concentrations.

Q3: I am having trouble getting my compound to crystallize. What can I do?

A3: Inducing crystallization can sometimes be challenging. Here are a few techniques to try:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution. If you don't have a seed crystal, you can try to obtain one by evaporating a small amount of the solution on a watch glass.

  • Reducing Solvent Volume: Carefully evaporate a small amount of the solvent to increase the concentration of the solute.

  • Lowering the Temperature: Ensure the solution is cooled sufficiently, potentially using an ice bath or refrigerator.

Q4: After recrystallization, the yield of my purified product is very low. What are the common causes?

A4: Low recovery after recrystallization can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize out along with the impurities you are trying to remove.

  • Incorrect solvent system: The chosen solvent may have too high a solubility for your compound at low temperatures.

  • Multiple unnecessary recrystallization steps: Each recrystallization step will inevitably lead to some loss of product.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Oily Precipitate Forms Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent. The compound is "oiling out."- Use a lower-boiling point solvent or a solvent mixture. - Ensure the initial dissolution is done at the lowest possible temperature that still allows for complete dissolution.
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent was used). - The solution is cooling too slowly, preventing nucleation.- Evaporate some of the solvent to increase the concentration. - Try inducing crystallization by scratching the flask or adding a seed crystal. - Cool the solution in an ice bath.
Colored Impurities Co-crystallize with the Product The impurity has similar solubility properties to the desired compound in the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping. - Try a different recrystallization solvent or solvent system.
Low Purity After Recrystallization - The cooling process was too rapid, trapping impurities in the crystal lattice. - The crystals were not washed properly after filtration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Wash the collected crystals with a small amount of cold, fresh solvent.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Compound and Impurities - The chosen eluent system has incorrect polarity. - The column was not packed properly, leading to channeling.- Perform thin-layer chromatography (TLC) with various solvent systems to find an optimal eluent for separation. - Repack the column carefully, ensuring a uniform and level bed of silica gel.
Compound is Stuck on the Column The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent system.
Streaking or Tailing of the Compound Band - The compound is not very soluble in the eluent. - The column is overloaded with the sample.- Choose an eluent system in which the compound is more soluble. - Use a larger column or load less sample.

Experimental Protocols

General Recrystallization Protocol (Based on Substituted Benzoic Acids)

This protocol is a general guideline and may need to be optimized for this compound.

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will show low solubility at room temperature and high solubility when hot. Potential solvents to screen include methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures such as ethanol/water.[1]

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

General HPLC Purity Analysis Method (Based on Aromatic Sulfur-Containing Compounds)

This is a starting point for developing a specific HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for aromatic acids. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the mobile phase or a suitable solvent like acetonitrile.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization Primary Method column_chromatography Column Chromatography crude_product->column_chromatography Alternative/Further Purification hplc HPLC Purity Check recrystallization->hplc column_chromatography->hplc nmr Structure Verification (NMR) hplc->nmr If Purity is High

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No recrystallize Recrystallize troubleshoot->recrystallize If crystalline chromatography Column Chromatography troubleshoot->chromatography If oily or complex mixture recrystallize->check_purity chromatography->check_purity

Caption: Logical workflow for troubleshooting the purification of this compound.

References

optimizing reaction temperature for 2-Methoxy-5-methylthiobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Substituted Methoxybenzoic Acids

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the reaction temperature in the synthesis of a substituted 2-methoxybenzoic acid derivative?

A1: Based on syntheses of related compounds, a common starting temperature range is between 40°C and 70°C. For instance, in the sulfonation of 2-methoxybenzoic acid, the reaction is often initiated at a lower temperature (around 0°C) and then gradually heated to 50-70°C.[1] For reactions involving aminosulfonation, temperatures in the range of 45-65°C have been reported.[2][3] It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal temperature for your specific substrate and reagents.

Q2: How does reaction temperature typically affect the yield and purity of the product?

A2: Reaction temperature is a critical parameter that can significantly influence both the reaction rate and the formation of byproducts.

  • Low Temperatures: Insufficient temperature may lead to a slow or incomplete reaction, resulting in a low yield of the desired product.

  • High Temperatures: Excessively high temperatures can accelerate the reaction rate but may also promote the formation of unwanted side products, leading to a decrease in purity and potentially a lower overall yield due to degradation of the product or starting materials. For example, in some reactions, lengthening the reaction time at an elevated temperature does not significantly increase the yield, suggesting that the reaction has reached completion or that side reactions are becoming more prevalent.[1]

Q3: What are some common side reactions to be aware of when optimizing the reaction temperature?

A3: While specific side reactions will depend on the chosen synthetic route, some general possibilities for related syntheses include:

  • Over-sulfonation or chlorosulfonation: In reactions involving chlorosulfonic acid, higher temperatures might lead to the introduction of multiple sulfonyl chloride groups onto the aromatic ring.

  • De-methylation: At elevated temperatures, the methoxy group on the benzene ring could potentially be cleaved.

  • Polymerization or decomposition: Some reagents or intermediates may be unstable at higher temperatures, leading to the formation of polymeric materials or decomposition products, which can complicate purification.

  • Hydrolysis of ester groups: If the synthesis involves an ester intermediate, higher temperatures in the presence of water can lead to its hydrolysis back to the carboxylic acid.

Q4: How long should a reaction be run at the optimized temperature?

A4: The optimal reaction time is closely linked to the reaction temperature. Generally, higher temperatures will require shorter reaction times. It is essential to monitor the reaction's progress. In several related preparations, reaction times of 2 to 14 hours have been reported.[1][2][3][4] Once the starting material is consumed (as determined by TLC or HPLC), the reaction should be quenched to prevent the formation of byproducts. Continuing to heat the reaction mixture after completion may not improve the yield and could lead to decreased purity.[1]

Troubleshooting Guide

Problem 1: The reaction is not proceeding to completion, and a significant amount of starting material remains.

  • Possible Cause: The reaction temperature may be too low.

  • Suggested Solution:

    • Gradually increase the reaction temperature in increments of 5-10°C.

    • Monitor the reaction progress at each new temperature point using TLC or HPLC.

    • Be cautious not to increase the temperature too drastically, as this may lead to the formation of impurities.

Problem 2: The reaction is complete, but the product is impure with multiple unidentified spots on the TLC plate.

  • Possible Cause: The reaction temperature may be too high, leading to the formation of byproducts.

  • Suggested Solution:

    • Repeat the reaction at a lower temperature (e.g., decrease by 10°C).

    • Consider a more gradual temperature ramp-up during the reaction.

    • Ensure that the reaction is stopped as soon as the starting material is consumed to minimize the formation of degradation products.

Problem 3: The yield of the desired product is low, even after optimizing the temperature.

  • Possible Cause: Other reaction parameters, such as reagent stoichiometry or solvent choice, may not be optimal.

  • Suggested Solution:

    • Review the molar ratios of your reactants. In some syntheses of related compounds, a significant excess of one reagent (like chlorosulfonic acid) is used.[1]

    • The choice of solvent can also play a crucial role. Ensure the solvent is appropriate for the reaction type and temperature.

    • Consider the impact of catalysts, if any are used in your reaction. The concentration and type of catalyst can significantly affect the reaction outcome.

Data on Reaction Temperature Optimization for Related Compounds

Compound SynthesizedKey ReactantsTemperature (°C)Reaction Time (hours)Yield (%)Reference
2-methoxy-5-sulfonyl chlorobenzoic acid2-methoxybenzoic acid, chlorosulfonic acid50-70295.7[1]
2-methoxy-5-sulfamoyl benzoic Acid2-methoxy-5-sulfonyl chlorobenzoic acid, ammonium hydroxide30575.8[1]
Methyl o-methoxybenzoate and chlorosulfonic acidMethyl o-methoxybenzoate, chlorosulfonic acid40-502-3Not specified[4]
2-methoxy-5-sulfamide benzoic acid2-methoxy-5-sulfamide methyl benzoate, sodium hydroxide≤ 4010-2074.9 - 90.5[5]
Methyl 2-methoxy-5-sulfamoylbenzoate2-methoxy-5-chlorobenzoic acid methyl ester, sodium amino-sulfinate45-6010-1494.5 - 96.55[2]
Methyl 2-methoxy-5-sulfamoylbenzoate2-methoxy-5-chlorobenzene methyl formate, sodium aminosulfinate40-658-1694.5[3]

General Experimental Protocol (Adapted from a Related Synthesis)

This protocol describes the sulfonation of 2-methoxybenzoic acid and should be adapted for the synthesis of 2-Methoxy-5-methylthiobenzoic acid. The specific reagents and conditions will need to be modified for the desired methylthiolation reaction.

Objective: To provide a general workflow for the synthesis of a substituted 2-methoxybenzoic acid, with a focus on temperature control.

Materials:

  • 2-methoxybenzoic acid (starting material)

  • Chlorosulfonic acid (reagent, use with extreme caution in a fume hood)

  • Appropriate reaction solvent (if necessary)

  • Quenching solution (e.g., ice water)

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, add the chlorosulfonic acid.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add the 2-methoxybenzoic acid to the cooled chlorosulfonic acid while maintaining the temperature at 0°C.

  • After the addition is complete, slowly raise the temperature to the desired setpoint (e.g., starting at 50°C).

  • Maintain the reaction at this temperature and monitor its progress by taking small aliquots for analysis (e.g., TLC or HPLC) at regular intervals (e.g., every 30 minutes).

  • Once the reaction is complete (i.e., the starting material is consumed), cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly pouring the mixture into ice water with vigorous stirring.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Optimization Notes:

  • This general protocol can be used as a template for a series of experiments to find the optimal temperature.

  • Run the reaction at different temperatures (e.g., 40°C, 50°C, 60°C, 70°C) while keeping all other parameters constant.

  • Analyze the yield and purity of the product from each run to determine the optimal temperature.

Workflow for Reaction Temperature Optimization

G A Define Reaction (Substrates, Reagents, Solvent) B Literature Search for Similar Reactions A->B C Select Initial Temperature Range (e.g., 40-80°C) B->C D Run Initial Reaction at Mid-Point Temperature C->D E Monitor Progress (TLC/HPLC) D->E F Analyze Yield and Purity E->F G Decision: Is Yield/Purity Optimal? F->G H Adjust Temperature (Increase/Decrease by 5-10°C) G->H No J Final Optimized Protocol G->J Yes I Repeat Experimental Run H->I I->E

Caption: Logical workflow for optimizing reaction temperature.

References

Technical Support Center: Catalyst Selection for Reactions Involving 2-Methoxy-5-methylthiobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-5-methylthiobenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical synthesis, with a particular focus on catalyst selection and overcoming issues related to the methylthio group.

Frequently Asked Questions (FAQs)

Q1: Why are my palladium-catalyzed cross-coupling reactions with this compound derivatives failing or giving low yields?

A1: The primary suspect is catalyst poisoning by the methylthio (-SMe) group.[1][2][3] Sulfur compounds are known to strongly adsorb to the surface of palladium catalysts, blocking the active sites and rendering the catalyst inactive.[1][4][5] This deactivation can lead to incomplete reactions or complete failure.

Q2: How can I mitigate catalyst poisoning in palladium-catalyzed reactions with this substrate?

A2: Several strategies can be employed:

  • Use of specialized ligands: Certain bulky electron-rich phosphine ligands can help protect the palladium center and promote the desired catalytic cycle over catalyst deactivation.

  • Higher catalyst loading: Increasing the amount of catalyst can help compensate for the portion that gets poisoned.

  • Use of sulfur-tolerant catalysts: While less common, some catalyst systems are designed to be more robust in the presence of sulfur.

  • Protecting the thioether: Temporarily oxidizing the thioether to a sulfoxide or sulfone can reduce its poisoning effect. The thioether can be regenerated after the coupling reaction.

Q3: What are the best types of catalysts for esterification of this compound?

A3: For esterification of the carboxylic acid group, the methylthio group is generally not a major issue. Standard acid catalysts are effective. These include:

  • Homogeneous acids: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[6][7]

  • Heterogeneous (solid) acids: These are advantageous for easier purification as they can be filtered off. Examples include zirconium/titanium-based solid acids and acidic resins.[6][8]

  • Lewis acids: Bismuth(III) compounds have also been explored for esterification reactions.[8]

Q4: What catalysts are recommended for the amidation of this compound?

A4: Direct amidation of carboxylic acids can be challenging. Common methods involve activating the carboxylic acid first (e.g., forming an acyl chloride). For direct catalytic amidation, heterogeneous catalysts like Niobium(V) oxide (Nb₂O₅) have shown promise and can be effective for a range of carboxylic acids and amines.[9][10]

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

Issue: Low to no product formation, black precipitate (palladium black), or stalling of the reaction.

Potential Cause Troubleshooting Step Rationale
Catalyst Poisoning 1. Increase catalyst loading (e.g., from 1-2 mol% to 5-10 mol%).2. Use a robust ligand such as SPhos, XPhos, or RuPhos.3. Consider a nickel-based catalyst, which can sometimes be more tolerant to sulfur.[11]The methylthio group deactivates the palladium catalyst.[3][4] Higher loading provides more active catalyst. Bulky, electron-rich ligands can stabilize the palladium and promote reductive elimination.
Incorrect Base 1. Ensure the base is strong enough but not causing substrate degradation. K₃PO₄ or Cs₂CO₃ are often good choices.[12]The choice of base is critical for the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Solvent Issues 1. Ensure anhydrous conditions if using a non-aqueous solvent.2. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often effective.[12]The solvent system must facilitate the solubility of both the organic substrate and the inorganic base.
Buchwald-Hartwig Amination

Issue: Incomplete conversion or no reaction between an aryl halide derivative of this compound and an amine.

Potential Cause Troubleshooting Step Rationale
Catalyst Poisoning 1. Use a higher loading of a palladium precatalyst and a specialized ligand (e.g., Josiphos, Xantphos).2. Consider using a newer generation Buchwald-Hartwig catalyst system designed for challenging substrates.[13][14]Similar to Suzuki coupling, the sulfur moiety is a likely cause of catalyst deactivation.[1][5]
Steric Hindrance 1. If either the amine or the aryl halide is sterically hindered, a more active catalyst system may be required.2. Increase the reaction temperature.Steric hindrance can slow down the oxidative addition or reductive elimination steps of the catalytic cycle.
Base Incompatibility 1. A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. Ensure it is fresh and handled under inert conditions.The base is crucial for deprotonating the amine and facilitating the catalytic cycle.
Esterification Reactions

Issue: Slow or incomplete reaction when forming an ester from this compound.

Potential Cause Troubleshooting Step Rationale
Insufficient Catalyst 1. Increase the amount of acid catalyst (e.g., H₂SO₄, p-TsOH).2. For solid acid catalysts, ensure sufficient surface area and catalyst loading.[6]The rate of esterification is dependent on the concentration of the acid catalyst.
Water Removal 1. Use a Dean-Stark apparatus to remove water as it forms.2. Use a large excess of the alcohol reactant.Esterification is an equilibrium reaction. Removing water drives the reaction towards the product side.
Steric Hindrance 1. If using a bulky alcohol, a more forcing condition (higher temperature, longer reaction time) may be needed.Steric hindrance around the carboxylic acid or the alcohol can slow down the reaction rate.

Data Presentation

Table 1: Recommended Catalysts for Suzuki-Miyaura Coupling of Aryl Halides with a Methylthio Group
Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yields
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O90Moderate[12]
Pd₂(dba)₃SPhosK₃PO₄Toluene100Good to Excellent
Pd(OAc)₂XPhosCs₂CO₃t-BuOH80-100Good to Excellent
Table 2: Recommended Catalysts for Buchwald-Hartwig Amination
Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yields
Pd₂(dba)₃BINAPNaOtBuToluene100Good[13]
Pd(OAc)₂XantphosDBUMeCN/PhMe140Good to Excellent[14]
G3-XPhos Palladacycle-NaOtBuDioxane80-110Excellent

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried flask, add the aryl halide derivative of this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Esterification using a Solid Acid Catalyst
  • In a round-bottom flask, combine this compound (1.0 eq.), the alcohol (10 eq.), and the solid acid catalyst (e.g., Zr/Ti solid acid, 10 wt%).[6]

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the mixture to room temperature.

  • Filter off the solid acid catalyst and wash it with a small amount of the alcohol.

  • Remove the excess alcohol from the filtrate under reduced pressure.

  • If necessary, dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution to remove any unreacted acid, then with brine.

  • Dry the organic layer, filter, and concentrate to obtain the ester.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Aryl Halide - Boronic Acid - Base add_catalyst Add Pd Catalyst & Solvent start->add_catalyst heat Heat under Inert Atmosphere add_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.

catalyst_poisoning_pathway Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Reacts with Poisoning Catalyst Poisoning Active_Catalyst->Poisoning Reacts with Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Intermediate Ar-Pd(II)-X Oxidative_Addition->Intermediate Desired_Cycle Desired Catalytic Cycle (Transmetalation, Reductive Elimination) Intermediate->Desired_Cycle Desired_Cycle->Active_Catalyst Regenerates Product Product (Ar-Nu) Desired_Cycle->Product Sulfur_Substrate Substrate with -SMe group Sulfur_Substrate->Poisoning Inactive_Catalyst Inactive Pd-S Complex Poisoning->Inactive_Catalyst

Caption: Competing pathways of desired catalysis versus catalyst poisoning.

References

Technical Support Center: Synthesis of 2-Methoxy-5-methylthiobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Methoxy-5-methylthiobenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format. A plausible synthetic route involves the nucleophilic aromatic substitution (SNAr) of a halogenated precursor, such as 2-bromo-5-methoxybenzoic acid, with a methylthiolate source.

Q1: I am getting a low yield of my desired product, this compound. What are the possible causes and solutions?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The SNAr reaction may require more time or higher temperatures to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present after the initially planned reaction time, consider extending it or gradually increasing the temperature.

    • Inefficient Activation of the Aromatic Ring: The methoxy and carboxylate groups on the aromatic ring are activating and deactivating, respectively. The overall electronic nature of the substrate influences its reactivity. For less reactive substrates, a higher reaction temperature or a more polar aprotic solvent might be necessary to facilitate the reaction.[1][2]

  • Side Reactions:

    • Oxidation of the Thiolate: The methylthiolate nucleophile is susceptible to oxidation, especially at elevated temperatures in the presence of air. To mitigate this, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Dehalogenation of the Starting Material: Under certain conditions, the starting aryl halide can undergo hydrodehalogenation, leading to the formation of 2-methoxybenzoic acid as a byproduct. This can be minimized by carefully controlling the reaction temperature and the choice of base.

  • Poor Quality of Reagents or Solvents:

    • Moisture: The presence of moisture can quench the nucleophile and interfere with the reaction. Ensure all reagents and solvents are anhydrous.

    • Purity of Starting Materials: Impurities in the 2-bromo-5-methoxybenzoic acid or the methylthiolate source can lead to side reactions and lower the yield of the desired product. Verify the purity of your starting materials before use.

Q2: My final product is impure, showing multiple spots on TLC or peaks in HPLC. How can I improve the purity?

A2: Product impurity is a common challenge. Here are some strategies to obtain a purer product:

  • Optimize Reaction Conditions:

    • Temperature Control: Running the reaction at the lowest effective temperature can often minimize the formation of byproducts.

    • Stoichiometry: Using a slight excess of the methylthiolate source can help drive the reaction to completion, but a large excess may lead to purification difficulties. Experiment with the stoichiometry to find the optimal balance.

  • Purification Technique:

    • Recrystallization: This is a powerful technique for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good separation of your product from the impurities.

    • Column Chromatography: For difficult separations, column chromatography using silica gel is a standard method. A suitable eluent system can be determined by TLC analysis.[1]

    • Acid-Base Extraction: As the product is a carboxylic acid, you can use acid-base extraction to separate it from neutral or basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure acid, which can be collected by filtration.

Q3: The reaction is not proceeding at all, and I only recover my starting material. What should I check?

A3: A complete lack of reaction points to a fundamental issue with the experimental setup or reagents. Here's a checklist:

  • Incorrect Reagents: Double-check that you have used the correct starting materials, base, and solvent.

  • Inactive Nucleophile: If you are generating the methylthiolate in situ from methanethiol and a base, ensure the base is strong enough to deprotonate the thiol. If using a salt like sodium thiomethoxide, ensure it has not degraded due to improper storage.

  • Reaction Temperature: Some SNAr reactions require an initial activation energy to get started. Ensure your reaction temperature is appropriate for the substrate.[2]

  • Catalyst (if applicable): While many SNAr reactions with thiols do not require a catalyst, some systems benefit from the addition of a copper catalyst.[2][3] If your protocol includes a catalyst, ensure it is active and added correctly.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of aryl thioethers via SNAr, which can be used as a starting point for the optimization of this compound synthesis.

ParameterTypical Range/ValueExpected OutcomeReference
Starting Material 2-bromo-5-methoxybenzoic acid-[4][5][6]
Nucleophile Sodium thiomethoxide or Methanethiol/Base-
Solvent DMF, DMAc, NMP, DMSOHigher yields in polar aprotic solvents[2][7]
Base K₂CO₃, NaH, t-BuOKBase choice can influence reaction rate and side reactions[1][2]
Temperature Room Temperature to 150 °CHigher temperatures may be needed for less reactive substrates[1][2]
Reaction Time 2 - 24 hoursMonitor by TLC/HPLC for completion
Yield 70 - 95%Highly dependent on substrate and conditions[3][8][9]
Purity >95% (after purification)Achievable with proper purification[3][8][9]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This is a representative procedure based on known SNAr reactions and should be optimized for specific laboratory conditions.

Synthesis of this compound from 2-bromo-5-methoxybenzoic acid

Materials:

  • 2-bromo-5-methoxybenzoic acid

  • Sodium thiomethoxide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-bromo-5-methoxybenzoic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add sodium thiomethoxide (1.1 - 1.5 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by TLC or HPLC.

  • After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Mandatory Visualization

The following flowchart illustrates a logical troubleshooting workflow for the synthesis of this compound.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start Synthesis check_reaction Monitor Reaction Progress (TLC/HPLC) start->check_reaction reaction_complete Reaction Complete? check_reaction->reaction_complete workup Perform Aqueous Workup reaction_complete->workup Yes troubleshoot Troubleshoot Problem reaction_complete->troubleshoot No purification Purify Crude Product workup->purification analyze_product Analyze Final Product (NMR, MS, Purity) purification->analyze_product success Successful Synthesis analyze_product->success Desired Product Obtained analyze_product->troubleshoot Problem Identified check_reagents Verify Reagent Quality & Stoichiometry troubleshoot->check_reagents Low Yield / No Reaction check_conditions Check Reaction Conditions (Temp, Time, Atmosphere) troubleshoot->check_conditions Low Yield / No Reaction optimize_purification Optimize Purification Method troubleshoot->optimize_purification Impure Product side_reactions Investigate Side Reactions troubleshoot->side_reactions Impure Product check_reagents->start check_conditions->start optimize_purification->purification side_reactions->start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

stability issues of 2-Methoxy-5-methylthiobenzoic acid under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Stability of 2-Methoxy-5-methylthiobenzoic acid

This technical support center provides guidance on the stability of this compound for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns involve the methylthioether and carboxylic acid functional groups. The thioether is susceptible to oxidation, while the overall molecule may be sensitive to photodegradation and extremes in pH and temperature. It is recommended to store the compound in a cool, dark place in a tightly sealed container.[1][2]

Q2: How should I properly store this compound?

A2: Store the compound in a cool, dry, and dark environment.[1] A well-ventilated area is also recommended.[2][3] Keep the container tightly closed to prevent exposure to moisture and oxygen.[1][2][4] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q3: Is this compound sensitive to light?

A3: Aromatic compounds, especially those with functional groups like thioethers, can be susceptible to photolytic degradation.[5][6] It is best practice to handle the compound in a laboratory with minimized UV light exposure and to store solutions in amber vials or containers wrapped in aluminum foil.

Q4: What happens if my compound is exposed to oxidizing agents?

A4: The methylthio (-SCH₃) group is prone to oxidation. Mild oxidation can convert the thioether to a sulfoxide (R-SO-CH₃), and stronger oxidation can lead to the formation of a sulfone (R-SO₂-CH₃). This transformation can significantly alter the compound's chemical and biological properties. Avoid contact with strong oxidizing agents like hydrogen peroxide, peroxy acids, and potassium permanganate.[1][7]

Troubleshooting Guide

Issue 1: I am seeing an unexpected peak in my chromatogram after sample preparation.

  • Question: Could this be a degradation product?

  • Answer: Yes, this is possible. The appearance of new peaks, especially those with different retention times, often indicates the formation of impurities or degradants. The most likely cause is the oxidation of the methylthio group to the corresponding sulfoxide or sulfone.

  • Troubleshooting Steps:

    • Review Sample Preparation: Did you use any reagents that could be oxidative? Was the sample exposed to air for an extended period, especially at elevated temperatures?

    • Inert Atmosphere: Prepare a fresh sample under an inert atmosphere (e.g., in a glovebox or by sparging solvents with nitrogen) and analyze it immediately. If the new peak is diminished or absent, oxidation is the likely cause.

    • Forced Oxidation: To confirm, intentionally treat a small sample with a mild oxidizing agent (e.g., a low concentration of H₂O₂). If the new peak increases in size, it confirms it is an oxidation product.

Issue 2: My assay results are inconsistent, showing a loss of parent compound over time.

  • Question: Why is the concentration of this compound decreasing in my solution?

  • Answer: This suggests instability in your chosen solvent or under your experimental conditions. Potential causes include pH-mediated hydrolysis, photodegradation, or reaction with solvent impurities.

  • Troubleshooting Steps:

    • pH Check: Measure the pH of your solution. Carboxylic acids can sometimes catalyze their own degradation or be more susceptible to degradation at certain pH values.

    • Solvent Purity: Ensure you are using high-purity (e.g., HPLC-grade) solvents. Peroxides in older ethers (like THF or dioxane) can cause oxidation.

    • Light Exposure: Protect your solution from light at all stages of the experiment. Use amber glassware or foil wrapping.

    • Temperature Control: Maintain a consistent and controlled temperature. If possible, run experiments at a lower temperature to see if stability improves.

Quantitative Data Summary

Table 1: Hypothetical Stability of this compound under Hydrolytic Stress

ConditionTime (hours)% Parent Compound Remaining% Degradant 1 (Sulfoxide)% Other Degradants
0.1 M HCl (60 °C)2498.50.51.0
Purified Water (60 °C)2499.20.40.4
0.1 M NaOH (60 °C)2495.11.23.7

Table 2: Hypothetical Stability under Oxidative and Photolytic Stress

ConditionTime (hours)% Parent Compound Remaining% Degradant 1 (Sulfoxide)% Degradant 2 (Sulfone)
3% H₂O₂ (Room Temp)675.321.53.2
Photostability (ICH Q1B)2492.84.13.1

Experimental Protocols

Protocol 1: Forced Degradation Study - Oxidative Stress

This protocol is designed to assess the susceptibility of this compound to oxidation.

  • Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Condition: To 1 mL of the stock solution, add 100 µL of 30% hydrogen peroxide (H₂O₂).

  • Incubation: Gently mix the solution and keep it at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 1, 4, 8, and 24 hours.

  • Quenching: Immediately quench the reaction by diluting the aliquot 10-fold in a mobile phase containing an antioxidant (e.g., sodium bisulfite) to stop further oxidation.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV method to quantify the parent compound and any degradation products.

Visualizations

Below are diagrams illustrating key concepts related to the stability of this compound.

G cluster_0 Potential Degradation Pathway parent This compound sulfoxide Sulfoxide Derivative parent->sulfoxide Mild Oxidation (e.g., air, mild H₂O₂) sulfone Sulfone Derivative sulfoxide->sulfone Strong Oxidation (e.g., excess H₂O₂)

Caption: Potential oxidative degradation pathway of the thioether moiety.

G cluster_1 Experimental Workflow for Stability Testing start Prepare Stock Solution (1 mg/mL) stress Apply Stress Condition (e.g., Acid, Base, H₂O₂, Light, Heat) start->stress sample Sample at Time Points (e.g., 0, 4, 8, 24h) stress->sample quench Quench Reaction (if needed) sample->quench analyze Analyze by HPLC-UV quench->analyze report Quantify Degradants & Assess Stability Profile analyze->report

Caption: General workflow for conducting forced degradation studies.

G cluster_2 Troubleshooting Logic for Unexpected Peaks start Unexpected Peak in Chromatogram? check_prep Review Sample Prep: - Oxidizing reagents? - Extended air exposure? start->check_prep rerun Rerun under Inert Atmosphere check_prep->rerun peak_gone Peak Absent/Reduced? (Oxidation Likely) rerun->peak_gone yes Yes: Implement Inert Handling Procedures peak_gone->yes Yes no No: Investigate Other Causes (pH, Temp, etc.) peak_gone->no No

Caption: Decision tree for troubleshooting unexpected analytical peaks.

References

Technical Support Center: 2-Methoxy-5-methylthiobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Methoxy-5-methylthiobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you minimize impurities and optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the palladium-catalyzed cross-coupling reaction. This involves the reaction of a 5-halo-2-methoxybenzoic acid derivative, such as 2-bromo-5-methoxybenzoic acid, with a methylthiolating agent like sodium thiomethoxide (NaSMe). This reaction, often referred to as a Buchwald-Hartwig-type C-S coupling, provides a direct and selective way to form the desired aryl thioether bond.[1][2][3][4]

Q2: What are the most critical parameters to control in a palladium-catalyzed thiolation reaction?

To ensure high yield and purity, the following parameters are critical:

  • Exclusion of Oxygen: The palladium(0) catalyst is sensitive to air and can be oxidized, leading to catalyst deactivation. All steps should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Ligand Selection: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. Ligands like Xantphos are often used for C-S cross-coupling reactions.[5]

  • Base: A suitable base is required to facilitate the reaction, often to deprotonate the thiol if it's not used as a salt. Common bases include sodium tert-butoxide or inorganic carbonates.

  • Solvent: Anhydrous, degassed solvents are necessary to prevent quenching of the reactants and deactivation of the catalyst. Toluene and dioxane are commonly used.

Q3: How can I prepare the starting material, 2-bromo-5-methoxybenzoic acid?

This precursor can be synthesized by the bromination of 3-methoxybenzoic acid (m-anisic acid). The reaction is typically carried out using bromine in a solvent like acetic acid.[6][7] The methoxy group directs the bromination primarily to the ortho and para positions. Under controlled conditions, the desired 2-bromo-5-methoxy isomer can be obtained as the major product.

Q4: What are the primary impurities I should be aware of?

The main impurities can originate from starting materials, side reactions, or subsequent product degradation. The table below summarizes the most common impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via palladium-catalyzed cross-coupling.

Observed Problem Potential Cause Suggested Solution
Low to no product formation 1. Inactive catalyst due to oxygen exposure. 2. Impure or wet solvent/reagents. 3. Incorrect ligand or base used.1. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Degas solvents by sparging with nitrogen or argon. 2. Use anhydrous solvents and high-purity reagents. 3. Verify the compatibility of the chosen ligand and base for C-S coupling.
Presence of significant unreacted 2-bromo-5-methoxybenzoic acid 1. Insufficient reaction time or temperature. 2. Low catalyst loading or catalyst deactivation. 3. Inefficient stirring.1. Monitor the reaction by TLC or HPLC and increase the reaction time or temperature if necessary. 2. Increase catalyst loading or prepare the active catalyst fresh. 3. Ensure vigorous stirring to maintain a homogeneous mixture.
Formation of a white solid, insoluble in the reaction mixture This could be precipitated catalyst or salts.While this can be normal, ensure it is not due to using an incorrect solvent in which reactants are poorly soluble. The solid can be analyzed after workup.
Product appears yellow or discolored Residual palladium catalyst.Treat the crude product with activated carbon or use a metal scavenger resin during purification to remove residual palladium.
Detection of Dimethyl Disulfide (CH₃S-SCH₃) in the product Oxidation of the methylthiolating agent (methanethiol or its salt).Prepare the sodium thiomethoxide solution fresh and handle it under inert conditions to prevent exposure to air.[8]
Detection of 2-Methoxy-5-(methylsulfinyl)benzoic acid or 2-Methoxy-5-(methylsulfonyl)benzoic acid Oxidation of the final product during workup or purification.Avoid harsh oxidizing conditions. During purification, consider using degassed solvents and storing the final product under an inert atmosphere.[8]

Key Experimental Protocol

Synthesis of this compound via Palladium-Catalyzed Cross-Coupling

Materials:

  • 2-bromo-5-methoxybenzoic acid

  • Sodium thiomethoxide (NaSMe)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Brine

Procedure:

  • Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, add Pd₂(dba)₃ and Xantphos to an oven-dried Schlenk flask.

  • Reaction Setup: To the flask, add 2-bromo-5-methoxybenzoic acid, sodium tert-butoxide, and anhydrous, degassed toluene.

  • Reactant Addition: In a separate flask, dissolve sodium thiomethoxide in anhydrous toluene. Add this solution to the reaction mixture via a syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench with 1M HCl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Data Summary

Table 1: Common Impurities in this compound Synthesis
Impurity NameStructureSourceMethod of DetectionMinimization Strategy
2-bromo-5-methoxybenzoic acidC₈H₇BrO₃Unreacted starting materialHPLC, LC-MSOptimize reaction time, temperature, and catalyst loading.
Dimethyl disulfideCH₃S-SCH₃Oxidation of the thiomethoxide reagent[8]GC-MS, ¹H NMRUse fresh, high-purity thiomethoxide and maintain strict inert conditions.
2-Methoxy-5-(methylsulfinyl)benzoic acidC₉H₁₀O₄SOxidation of the final productHPLC, LC-MSUse mild workup conditions and avoid exposure to air and oxidants.
Biphenyl-dicarboxylic acid derivativeC₁₆H₁₄O₆Homocoupling of the aryl bromide starting materialLC-MS, ¹H NMRUse an appropriate ligand and optimize catalyst-to-ligand ratio.
Palladium/Ligand Residues-Catalyst systemICP-MS, HPLCUse metal scavengers, activated carbon, or perform thorough purification.

Visualizations

Synthetic Pathway and Potential Impurity Formation

Synthesis_Pathway cluster_start Starting Materials cluster_main_reaction Main Synthesis cluster_impurities Potential Impurities 3-Methoxybenzoic_Acid 3-Methoxybenzoic Acid Bromine Bromine (Br2) 2-Bromo-5-methoxybenzoic_Acid 2-Bromo-5-methoxybenzoic Acid Bromine->2-Bromo-5-methoxybenzoic_Acid Product This compound 2-Bromo-5-methoxybenzoic_Acid->Product Pd-catalyzed C-S Coupling Homocoupling Homocoupling Product 2-Bromo-5-methoxybenzoic_Acid->Homocoupling Side Reaction NaSMe Sodium Thiomethoxide (NaSMe) NaSMe->Product Sulfoxide Sulfoxide Impurity Product->Sulfoxide Oxidation Disulfide Dimethyl Disulfide

Caption: Synthetic route and points of impurity formation.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow Start Low Product Yield Detected Check_Inert Was the reaction run under strict inert conditions? Start->Check_Inert Fix_Inert Re-run with improved inert technique (degas solvents, use glovebox/Schlenk line). Check_Inert->Fix_Inert No Check_Reagents Are reagents (solvent, base, NaSMe) anhydrous and pure? Check_Inert->Check_Reagents Yes Inert_Yes Yes Inert_No No Fix_Inert->Check_Reagents Fix_Reagents Use freshly purified/dried solvents and high-purity reagents. Check_Reagents->Fix_Reagents No Check_Catalyst Is the catalyst system (Pd source, ligand) correct and active? Check_Reagents->Check_Catalyst Yes Reagents_Yes Yes Reagents_No No Fix_Reagents->Check_Catalyst Fix_Catalyst Use fresh catalyst/ligand. Verify catalyst loading. Check_Catalyst->Fix_Catalyst No Check_Conditions Review reaction parameters (temperature, time). Check_Catalyst->Check_Conditions Yes Catalyst_Yes Yes Catalyst_No No Fix_Catalyst->Check_Conditions Optimize Consider optimizing temperature, concentration, or reaction time. Check_Conditions->Optimize

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of 2-Methoxy-5-methylthiobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-5-methylthiobenzoic acid. Our aim is to address common challenges, with a particular focus on the management of regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the likely regioisomers formed during the synthesis of this compound?

A1: During the electrophilic substitution reaction to introduce the methylthio group onto 2-methoxybenzoic acid, the primary directing groups on the aromatic ring are the methoxy (-OCH₃) group and the carboxylic acid (-COOH) group.

  • The methoxy group is an ortho, para-director and an activating group. This means it directs incoming electrophiles to the positions ortho and para to itself (positions 3, 5, and 6) and increases the reactivity of the benzene ring.

  • The carboxylic acid group is a meta-director and a deactivating group. It directs incoming electrophiles to the position meta to itself (positions 3 and 5) and decreases the ring's reactivity.

Given that the methoxy group is a stronger activating group, it will predominantly influence the position of substitution. Therefore, the most likely regioisomers to be formed are:

  • This compound (desired product, substitution at the para position to the methoxy group).

  • 2-Methoxy-3-methylthiobenzoic acid (substitution at one of the ortho positions to the methoxy group).

  • 2-Methoxy-6-methylthiobenzoic acid (substitution at the other ortho position to the methoxy group, sterically hindered).

Due to steric hindrance from the adjacent carboxylic acid and methoxy groups, the formation of the 3- and 6-isomers might be less favored compared to the 5-isomer.

Q2: What are the recommended starting materials and general synthetic approaches?

A2: A common and practical approach for the synthesis of this compound involves the direct thiomethylation of 2-methoxybenzoic acid. A plausible method utilizes dimethyl sulfoxide (DMSO) as the source of the methylthio group, often in the presence of an acid catalyst.

Q3: How can I distinguish between the desired product and its regioisomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for distinguishing between regioisomers.

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will show distinct splitting patterns and chemical shifts for the different isomers due to the varying substitution patterns on the benzene ring.

  • ¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum will also differ for each regioisomer.

  • 2D NMR techniques (e.g., COSY, HSQC, HMBC): These can provide further confirmation of the structure by showing correlations between protons and carbons.

High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the different isomers, aiding in the assessment of reaction selectivity and purity of the final product.

Q4: What are the general safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reactions should be carried out in a well-ventilated fume hood. Dimethyl sulfoxide is readily absorbed through the skin, so care should be taken to avoid contact. Consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause Troubleshooting Suggestions
Low or no product yield Incomplete reaction.- Increase reaction time or temperature. - Ensure the catalyst is active and used in the correct amount. - Check the purity of starting materials.
Product lost during workup.- Ensure the pH is correctly adjusted during extraction to keep the benzoic acid derivative in the desired layer. - Use appropriate solvents for extraction.
Formation of multiple products (regioisomers) Lack of regioselectivity in the thiomethylation step.- Optimize reaction temperature. Lower temperatures may favor the formation of the thermodynamically more stable para-isomer. - Experiment with different acid catalysts (e.g., sulfuric acid, polyphosphoric acid) and their concentrations.
Steric hindrance influencing substitution.- While difficult to control directly, understanding the steric environment can help in predicting the major product.
Difficulty in separating regioisomers Similar physical properties of the isomers.- Utilize column chromatography with a suitable stationary phase (e.g., silica gel) and eluent system. Gradient elution might be necessary. - Attempt fractional crystallization from a suitable solvent system. This may require screening various solvents.
Reaction does not go to completion Insufficient activation of the electrophile or deactivation of the substrate.- Increase the concentration of the acid catalyst. - Consider using a more reactive thiomethylating agent if DMSO proves ineffective.

Experimental Protocols

Proposed Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxybenzoic acid.

  • Solvent and Reagent Addition: Add a suitable solvent (e.g., a high-boiling inert solvent) and dimethyl sulfoxide (DMSO) in excess.

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) to the reaction mixture while stirring.

  • Reaction: Heat the mixture to a temperature between 80-120°C and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and stir.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Purification by Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The polarity can be gradually increased (gradient elution) to effectively separate the isomers.

  • Monitoring: Collect fractions and analyze them by TLC to identify those containing the desired product.

Purification by Recrystallization

  • Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water) to find a suitable system where the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.

Data Presentation

Table 1: Hypothetical Reaction Conditions and Regioisomer Ratios

Since specific quantitative data was not found in the literature, the following table is a hypothetical representation of how results could be structured for comparison during reaction optimization.

Entry Catalyst Temperature (°C) Time (h) Ratio of 5-isomer : 3-isomer : 6-isomer (by HPLC)
1H₂SO₄801270 : 25 : 5
2H₂SO₄100865 : 30 : 5
3H₂SO₄120660 : 35 : 5
4PPA801275 : 20 : 5
5PPA100872 : 23 : 5

Visualizations

Diagram 1: Troubleshooting Workflow for Regioisomer Formation

This diagram illustrates a logical approach to troubleshooting the formation of unwanted regioisomers during the synthesis.

Troubleshooting_Regioisomers start Start: Synthesis of This compound check_isomers Analyze product mixture for regioisomers (e.g., by HPLC, NMR) start->check_isomers is_ratio_acceptable Is the regioisomer ratio acceptable? check_isomers->is_ratio_acceptable optimize_temp Optimize Reaction Temperature (e.g., lower temperature) is_ratio_acceptable->optimize_temp No purification Purification Strategy is_ratio_acceptable->purification Yes optimize_catalyst Optimize Catalyst (e.g., type, concentration) optimize_temp->optimize_catalyst optimize_time Optimize Reaction Time optimize_catalyst->optimize_time optimize_time->check_isomers column_chrom Column Chromatography purification->column_chrom recrystallization Recrystallization purification->recrystallization end End: Pure Product column_chrom->end recrystallization->end Directing_Groups cluster_methoxy Methoxy Group (-OCH3) cluster_carboxyl Carboxylic Acid Group (-COOH) methoxy -OCH3 methoxy_effect Activating +R Effect > -I Effect methoxy->methoxy_effect methoxy_directs Ortho, Para Director methoxy_effect->methoxy_directs benzene_ring 2-Methoxybenzoic Acid Ring methoxy_directs->benzene_ring Directs to C3, C5 carboxyl -COOH carboxyl_effect Deactivating -R and -I Effects carboxyl->carboxyl_effect carboxyl_directs Meta Director carboxyl_effect->carboxyl_directs carboxyl_directs->benzene_ring Directs to C3, C5 electrophile Electrophile (e.g., CH3S+) benzene_ring->electrophile Nucleophilic Attack

Validation & Comparative

A Comparative Guide to Purity Validation of 2-Methoxy-5-methylthiobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. This guide provides a comparative analysis of common analytical techniques for validating the purity of 2-Methoxy-5-methylthiobenzoic acid, a crucial building block in various synthetic pathways. We will explore High-Performance Liquid Chromatography (HPLC) as the primary method and compare its performance against alternative techniques such as Quantitative Nuclear Magnetic Resonance (qNMR), Titration, and Melting Point Determination.

Data Presentation: Comparison of Purity Validation Methods

The following table summarizes the typical performance characteristics of different analytical methods for the purity assessment of a small organic molecule like this compound.

ParameterHPLC (UV Detection)Quantitative NMR (qNMR)Titration (Acid-Base)Melting Point Determination
Purity Range 98.0% - 102.0%98.0% - 101.0%99.0% - 101.0%Qualitative/Semi-quantitative
Accuracy High (typically < 2% error)Very High (often < 1% error)High (typically < 1% error for pure samples)Low
Precision (RSD) < 1.0%< 1.0%< 0.5%Not Applicable
Specificity High (separates impurities)High (structurally specific)Low (titrates all acidic/basic components)Low (affected by any impurity)
LOD/LOQ Low (µg/mL range)Moderate (mg/mL range)High (mg/mL range)Not Applicable
Throughput HighModerateModerateHigh
Cost per Sample ModerateHighLowVery Low

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method provides excellent separation of the main compound from potential impurities, offering high sensitivity and specificity.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Detection wavelength: 230 nm (based on the UV absorbance of benzoic acid derivatives)

    • Injection volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that of the standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the this compound sample and a known amount of the internal standard.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay).

  • Data Processing: Process the spectrum (phasing, baseline correction) and integrate the signals corresponding to the analyte and the internal standard.

  • Calculation: The purity of the analyte is calculated based on the integral ratio of a specific proton signal from the analyte to a signal from the internal standard, taking into account the number of protons, molecular weights, and masses of the analyte and the internal standard.

Titration

This classical chemical analysis method determines the total acidity of the sample.

Instrumentation:

  • Burette

  • Pipettes

  • pH meter or indicator

Reagents:

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Ethanol (neutral)

  • Phenolphthalein indicator

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent like ethanol.

  • Add a few drops of phenolphthalein indicator.

  • Titration: Titrate the sample solution with the standardized NaOH solution until a persistent pink color is observed.

  • Calculation: Calculate the purity based on the volume of NaOH solution used, its concentration, and the stoichiometry of the acid-base reaction.

Melting Point Determination

Instrumentation:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Sample Preparation: Place a small amount of the finely powdered sample into a capillary tube.

  • Measurement: Place the capillary tube in the melting point apparatus and heat it slowly.

  • Record the temperature at which the substance begins to melt and the temperature at which it is completely liquid. This is the melting range. A pure compound will have a sharp melting range (typically 1-2 °C).

Mandatory Visualization

The following diagram illustrates a typical quality control workflow for the validation of this compound purity.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Final Approval A Receive Sample of This compound B Physical Characterization (Appearance, Color) A->B C Melting Point Determination B->C D HPLC Purity Assay C->D E qNMR for Absolute Purity (Orthogonal Method) D->E Cross-validation F Titration for Total Acidity E->F Confirmatory G Data Review and Comparison against Specifications F->G H Certificate of Analysis (CoA) Generation G->H I Release for Use H->I

Purity Validation Workflow

Conclusion

For the comprehensive purity validation of this compound, a multi-faceted approach is recommended. HPLC stands out as the primary method due to its high specificity, sensitivity, and ability to quantify individual impurities. qNMR serves as an excellent orthogonal method for absolute purity determination, providing a high degree of confidence in the results. Titration offers a cost-effective way to determine total acidity, which can be a good indicator of purity for samples with known impurity profiles. Finally, melting point determination is a rapid, albeit less precise, tool for initial purity screening. By employing a combination of these methods, researchers and drug development professionals can ensure the quality and consistency of this compound for its intended applications.

comparative study of 2-Methoxy-5-methylthiobenzoic acid and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study of 2-Methoxy-5-methylthiobenzoic Acid and Its Analogs

This guide provides a comparative overview of this compound and its structurally related analogs. The document outlines potential synthetic pathways, biological activities, and detailed experimental protocols for their evaluation, catering to researchers, scientists, and drug development professionals.

Introduction

This compound belongs to the class of substituted benzoic acids, a scaffold known for a wide range of biological activities. The introduction of a methoxy group at the 2-position and a methylthio group at the 5-position can significantly influence the molecule's electronic and steric properties, potentially leading to diverse pharmacological effects. This guide explores the putative anti-inflammatory and antimicrobial properties of this compound and its analogs, providing a framework for their synthesis and comparative evaluation.

Synthesis

A plausible synthetic route to this compound and its analogs starts from commercially available substituted phenols. A representative synthesis is outlined below.

Workflow for the Synthesis of this compound and Analogs

SynthesisWorkflow cluster_0 Step 1: Methylation cluster_1 Step 2: Formylation cluster_2 Step 3: Oxidation start Substituted p-mercaptophenol reagent1 Dimethyl sulfate (or other alkylating agent) start->reagent1 intermediate1 Substituted p-methylthiophenolanisole reagent1->intermediate1 reagent2 Vilsmeier-Haack Reagent (POCl3/DMF) intermediate1->reagent2 intermediate2 Substituted 2-methoxy-5-methylthio benzaldehyde reagent2->intermediate2 reagent3 Potassium permanganate (KMnO4) intermediate2->reagent3 final_product 2-Methoxy-5-methylthio benzoic acid reagent3->final_product

Caption: A potential synthetic pathway for this compound.

Comparative Biological Activity

While direct comparative data is not available in the public domain, based on the known activities of substituted benzoic acids, we can hypothesize and test for anti-inflammatory and antimicrobial activities.

Putative Anti-inflammatory Activity

Many benzoic acid derivatives exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. The following table presents a hypothetical comparison of the COX-1 and COX-2 inhibitory activities of this compound and its analogs.

Table 1: Hypothetical COX-1 and COX-2 Inhibitory Activity

CompoundStructureIC50 (µM) for COX-1IC50 (µM) for COX-2Selectivity Index (COX-1/COX-2)
This compound R = CH32555
Analog 1: 2-Hydroxy-5-methylthiobenzoic acidR = H30103
Analog 2: 2-Methoxy-5-ethylthiobenzoic acidR = C2H52245.5
Analog 3: 2-Methoxy-5-(propylthio)benzoic acidR = C3H72036.7
Celecoxib (Control)-150.05300
Putative Antimicrobial Activity

Substituted benzoic acids are also known for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity. The table below shows a hypothetical comparison of the antimicrobial activity against common bacterial strains.

Table 2: Hypothetical Minimum Inhibitory Concentrations (MIC in µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
This compound 64128>256
Analog 1: 2-Hydroxy-5-methylthiobenzoic acid3264128
Analog 2: 2-Methoxy-5-ethylthiobenzoic acid64128>256
Analog 3: 2-Methoxy-5-(propylthio)benzoic acid3264128
Vancomycin (Control)1--
Ciprofloxacin (Control)0.50.0150.5

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the in vitro inhibition of COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Assay

COX_Inhibition_Workflow cluster_0 Reaction Preparation cluster_1 Inhibition and Reaction cluster_2 Quantification cluster_3 Data Analysis A Prepare reaction buffer (Tris-HCl, pH 8.0) B Add Hematin and L-epinephrine (co-factors) A->B C Add COX-1 or COX-2 enzyme B->C D Add test compound (e.g., this compound) or DMSO (control) E Pre-incubate at 37°C D->E F Initiate reaction with Arachidonic Acid E->F G Incubate at 37°C for 2 min F->G H Stop reaction with HCl G->H I Add internal standard (d4-PGE2) J Extract prostaglandins I->J K Analyze by LC-MS/MS J->K L Determine PGE2 concentration K->L M Calculate percent inhibition N Determine IC50 values M->N

Caption: Workflow for determining COX inhibitory activity.

Detailed Protocol:

  • Reaction Mixture Preparation: In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.

  • Enzyme Addition: Add 20 µL of Tris-HCl buffer containing either 0.1 µg of COX-1 or 0.2 µg of COX-2. Incubate at room temperature for 2 minutes.

  • Inhibitor Addition: Add 2 µL of the test compound dissolved in DMSO to the enzyme solution. For the control, add 2 µL of DMSO. Pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM.

  • Reaction Termination: After 2 minutes of incubation at 37°C, terminate the reaction by adding 20 µL of 2.0 M HCl.

  • Quantification: Add an internal standard (e.g., d4-PGE2) and extract the prostaglandins. Analyze the concentration of PGE2 using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains using the broth microdilution method.[1][2][3][4]

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Interpretation A Prepare serial dilutions of test compounds in a 96-well microtiter plate B Prepare standardized bacterial inoculum (0.5 McFarland) C Inoculate each well with the bacterial suspension D Incubate plates at 37°C for 16-20 hours C->D E Visually inspect for bacterial growth (turbidity) F Determine the MIC: lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution assay to determine MIC.

Detailed Protocol:

  • Compound Dilution: Prepare a series of two-fold dilutions of each test compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute the standardized inoculum to the appropriate concentration for testing.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[1]

Conclusion

This guide provides a framework for the . By following the outlined synthetic and experimental protocols, researchers can generate the necessary data to evaluate their potential as anti-inflammatory or antimicrobial agents. The provided tables and diagrams serve as templates for data presentation and visualization, facilitating a clear and objective comparison of the compounds' performance.

References

A Comparative Analysis of the Biological Activity of 2-Methoxy-5-methylthiobenzoic Acid and Other Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2-Methoxy-5-methylthiobenzoic acid against other notable benzoic acid derivatives, namely salicylic acid, gallic acid, and p-hydroxybenzoic acid. Due to a scarcity of publicly available data on the specific biological activities of this compound, this guide focuses on the well-documented activities of comparator benzoic acids to provide a framework for potential research directions and to infer possible activities based on structure-activity relationships.

Introduction to Benzoic Acid and Its Derivatives

Benzoic acid and its derivatives are a class of organic compounds that are widely distributed in nature and possess a broad spectrum of biological activities. These activities are influenced by the type and position of substituents on the benzene ring. This guide will delve into the anti-inflammatory, antimicrobial, and antioxidant properties of selected benzoic acid derivatives, supported by experimental data from peer-reviewed studies.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of salicylic acid, gallic acid, and p-hydroxybenzoic acid. This data provides a benchmark for the potential efficacy of other derivatives like this compound.

Table 1: Anti-inflammatory Activity of Benzoic Acid Derivatives

CompoundAssayTargetIC50Reference
Salicylic AcidNF-κB Luciferase Reporter AssayNF-κB91µM[1]
Salicylic AcidCyclooxygenase (COX-2) Enzymatic AssayCOX-2>100 µg/mL (~724 µM)[2]
Acetylsalicylic AcidProteinase Inhibitory ActivityProteinase4.66 µg/mL[3]

Table 2: Antimicrobial Activity of Benzoic Acid Derivatives

CompoundMicroorganismMICReference
p-Hydroxybenzoic AcidEscherichia coli100 µg/mL[4]
p-Hydroxybenzoic AcidMethicillin-resistant Staphylococcus haemolyticus100 µg/mL[4]
p-Hydroxybenzoic AcidStaphylococcus aureus>100 µg/mL[4]
Gallic AcidStaphylococcus aureus500-2000 µg/mL[4]

Table 3: Antioxidant Activity of Benzoic Acid Derivatives

CompoundAssayIC50Reference
Gallic AcidDPPH Radical Scavenging16.04 ± 0.07 µM[5]
Gallic AcidDPPH Radical Scavenging29.5 µM[6]
Gallic AcidDPPH Radical Scavenging13.2 µM[7]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity Assays

1. NF-κB Luciferase Reporter Assay

  • Cell Line: HCT116 cells transfected with an NF-κB dependent luciferase reporter gene.

  • Procedure:

    • Cells are treated with various concentrations of the test compound (e.g., salicylic acid derivatives).

    • After a suitable incubation period, the cells are lysed.

    • The luciferase activity in the cell lysate is measured using a luminometer.

    • The IC50 value, the concentration at which 50% of the NF-κB activity is inhibited, is calculated.[1]

2. Cyclooxygenase (COX-2) Enzymatic Assay

  • Enzyme: Purified COX-2 enzyme.

  • Procedure:

    • The test compound is incubated with the COX-2 enzyme.

    • A substrate for the enzyme (e.g., arachidonic acid) is added to initiate the reaction.

    • The formation of the product (e.g., prostaglandin E2) is measured using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of the test compound.[2]

Antimicrobial Activity Assay

1. Minimum Inhibitory Concentration (MIC) Determination (Microdilution Method)

  • Microorganisms: Relevant bacterial or fungal strains.

  • Procedure:

    • A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][8][9]

Antioxidant Activity Assay

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent: DPPH radical solution.

  • Procedure:

    • Different concentrations of the test compound are mixed with a solution of DPPH radicals.

    • The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[5][6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities discussed.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes activates transcription of Benzoic_Acid_Derivatives Benzoic Acid Derivatives (e.g., Salicylic Acid) Benzoic_Acid_Derivatives->IKK inhibit Benzoic_Acid_Derivatives->NFkB_p65_p50 inhibit

Caption: Simplified NF-κB signaling pathway in inflammation.

experimental_workflow_mic cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Compound_Dilution Serial Dilution of Test Compound Microplate_Incubation Incubate Microplate (e.g., 37°C, 24h) Compound_Dilution->Microplate_Incubation Inoculum_Prep Standardized Microbial Inoculum Preparation Inoculum_Prep->Microplate_Incubation Visual_Inspection Visual Inspection for Microbial Growth Microplate_Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Experimental workflow for MIC determination.

Discussion and Future Directions

The provided data demonstrates that simple benzoic acid derivatives can exhibit significant biological activities. For instance, gallic acid is a potent antioxidant, while salicylic acid shows anti-inflammatory properties through the inhibition of the NF-κB pathway. p-Hydroxybenzoic acid displays moderate antibacterial activity.

The biological activity of This compound remains largely unexplored in publicly accessible literature. However, based on its structure, we can hypothesize its potential activities. The methoxy group at the 2-position is an electron-donating group, which can influence the electronic properties of the aromatic ring and potentially enhance antioxidant activity. The methylthio group at the 5-position is also an interesting functional group that could modulate the compound's lipophilicity and interaction with biological targets.

Further research is warranted to elucidate the specific biological profile of this compound. We recommend the following experimental investigations:

  • In vitro anti-inflammatory screening: Utilizing assays such as the NF-κB reporter assay and COX-2 inhibition assay to determine its potential as an anti-inflammatory agent.

  • Antimicrobial susceptibility testing: Screening against a panel of clinically relevant bacteria and fungi to assess its antimicrobial spectrum.

  • Antioxidant capacity evaluation: Employing assays like DPPH and ABTS to quantify its radical scavenging ability.

By systematically evaluating the biological activities of this compound and comparing them to the established profiles of other benzoic acids, the scientific community can gain valuable insights into the structure-activity relationships of this important class of compounds and potentially uncover new therapeutic leads.

References

A Spectroscopic Comparison of 2-Methoxy-5-methylthiobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 2-Methoxy-5-methylthiobenzoic acid and its derivatives. The information herein is intended to assist in the identification, characterization, and quality control of these compounds, which are of interest in medicinal chemistry and materials science. The data presented is a compilation from various spectroscopic databases and literature sources for structurally related compounds, providing a foundational understanding of their spectral characteristics.

Introduction

This compound is a substituted aromatic carboxylic acid featuring a methoxy group and a methylthio group on the benzene ring. These functional groups significantly influence the electronic environment of the molecule, resulting in characteristic spectroscopic signatures. This guide will explore the expected features in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the parent acid and its common derivatives, such as esters and amides.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives based on available information for closely related structures.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

Table 1: Comparative ¹H and ¹³C NMR Data (Expected)

CompoundFunctional Group¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound -COOH~10-13 (s, 1H, COOH), 7.0-8.0 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, SCH₃)~168 (C=O), 158 (C-OCH₃), 135 (C-S), 110-130 (Ar-C), 56 (OCH₃), 15 (SCH₃)
Methyl 2-Methoxy-5-methylthiobenzoate -COOCH₃7.0-8.0 (m, 3H, Ar-H), 3.9 (s, 3H, Ar-OCH₃), 3.8 (s, 3H, COOCH₃), 2.5 (s, 3H, SCH₃)~167 (C=O), 158 (C-OCH₃), 135 (C-S), 110-130 (Ar-C), 56 (Ar-OCH₃), 52 (COOCH₃), 15 (SCH₃)
2-Methoxy-5-methylthiobenzamide -CONH₂7.0-8.0 (m, 3H, Ar-H), 5.5-7.5 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, SCH₃)~170 (C=O), 158 (C-OCH₃), 135 (C-S), 110-130 (Ar-C), 56 (OCH₃), 15 (SCH₃)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Comparative IR Data (Expected)

CompoundC=O Stretch (cm⁻¹)O-H or N-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-S Stretch (cm⁻¹)
This compound 1680-17102500-3300 (broad)1250-1300, 1020-1050600-800
Methyl 2-Methoxy-5-methylthiobenzoate 1715-1735-1250-1300, 1020-1050600-800
2-Methoxy-5-methylthiobenzamide 1630-16803100-3500 (two bands)1250-1300, 1020-1050600-800
Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and structure.

Table 3: Comparative Mass Spectrometry Data (Expected)

CompoundMolecular Weight ( g/mol )Expected [M]⁺ or [M+H]⁺ (m/z)Key Fragmentation Patterns
This compound 198.23198 or 199Loss of -OH, -COOH, -CH₃
Methyl 2-Methoxy-5-methylthiobenzoate 212.26212 or 213Loss of -OCH₃, -COOCH₃
2-Methoxy-5-methylthiobenzamide 197.25197 or 198Loss of -NH₂, -CONH₂

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid/Liquid Samples (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • ESI-MS Parameters (for molecular weight determination):

    • Infuse the sample solution directly into the ESI source.

    • Acquire spectra in both positive and negative ion modes.

    • Typical mass range: 50-500 m/z.

  • EI-MS Parameters (for fragmentation analysis):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Electron energy: 70 eV.

    • Typical mass range: 40-500 m/z.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualizations

Structural Relationships

The following diagram illustrates the structural relationship between this compound and its methyl ester and amide derivatives.

G Structural Relationships A This compound (-COOH) B Methyl 2-Methoxy-5-methylthiobenzoate (-COOCH3) A->B Esterification C 2-Methoxy-5-methylthiobenzamide (-CONH2) A->C Amidation

Caption: Derivatization of this compound.

Spectroscopic Analysis Workflow

The diagram below outlines the general workflow for the spectroscopic analysis of the target compounds.

G Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Characterization Functional Group Characterization IR->Characterization MS->Structure

Caption: General workflow for spectroscopic analysis.

Unraveling the Reactivity of 2-Methoxy-5-methylthiobenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the chemical behavior of substituted benzoic acids is paramount for designing novel synthetic routes and developing new molecular entities. This guide focuses on the anticipated performance of 2-Methoxy-5-methylthiobenzoic acid in various reaction types. Due to a scarcity of direct experimental data for this specific molecule in publicly available literature, this comparison draws upon established principles of organic chemistry and data from closely related analogues.

Understanding the Substituent Effects

The reactivity of this compound is primarily dictated by the electronic effects of its three substituents on the benzene ring: the carboxylic acid (-COOH), the methoxy (-OCH3) group, and the methylthio (-SCH3) group.

  • Carboxylic Acid Group (-COOH): This group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. Its primary role in the reactions discussed here will be as the reactive center for transformations like esterification and amidation.

  • Methoxy Group (-OCH3): Located at the ortho position to the carboxylic acid, the methoxy group is a strong electron-donating group through resonance, and also exerts a weak electron-withdrawing inductive effect. It is an ortho, para-director.

  • Methylthio Group (-SCH3): Situated at the para position to the methoxy group and meta to the carboxylic acid, the methylthio group is also an electron-donating group through resonance, though generally considered weaker than the methoxy group. It is also an ortho, para-director.

The interplay of these electronic effects governs the reactivity of both the carboxylic acid functional group and the aromatic ring.

Performance in Key Reaction Types: A Comparative Outlook

Here, we provide a qualitative comparison of this compound's expected performance in common organic reactions, alongside alternatives.

Esterification

Reaction Overview: The conversion of the carboxylic acid to an ester is a fundamental transformation. This reaction is typically acid-catalyzed and proceeds via nucleophilic acyl substitution.

Expected Performance of this compound: The presence of two electron-donating groups (methoxy and methylthio) on the ring increases the electron density on the carbonyl carbon of the carboxylic acid, which can slightly decrease its electrophilicity. However, this effect is generally modest for esterification reactions. The steric hindrance from the ortho-methoxy group might slightly retard the reaction rate compared to an unsubstituted benzoic acid, particularly with bulky alcohols.

Comparison with Alternatives:

CompoundKey FeaturesExpected Relative Reactivity
Benzoic AcidUnsubstituted baseline.Moderate
4-Nitrobenzoic AcidStrong electron-withdrawing group enhances carbonyl electrophilicity.High
2,4,6-Trimethylbenzoic Acid (Mesitoic Acid)Significant steric hindrance from two ortho-methyl groups.Very Low
This compound Electron-donating groups, moderate steric hindrance from the ortho-methoxy group.Moderate

Experimental Protocol (General for Acid-Catalyzed Esterification):

  • Dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the crude product by column chromatography or distillation.

Amidation

Reaction Overview: The formation of an amide bond by reacting the carboxylic acid with an amine is crucial in peptide synthesis and the creation of many pharmaceuticals. This reaction often requires a coupling agent to activate the carboxylic acid.

Expected Performance of this compound: Similar to esterification, the electron-donating substituents slightly reduce the electrophilicity of the carbonyl carbon. The use of a coupling agent (e.g., DCC, EDC, HATU) is generally necessary to facilitate the reaction, especially with less nucleophilic amines. The ortho-methoxy group could again pose some steric challenges.

Comparison with Alternatives:

CompoundCoupling Agent RequirementExpected Relative Reactivity
Benzoic AcidOften required for efficient reaction.Moderate
4-Nitrobenzoic AcidEnhanced electrophilicity may require milder coupling conditions.High
2,6-Dimethoxybenzoic AcidSignificant steric hindrance and electronic deactivation.Low
This compound Coupling agent recommended.Moderate

Experimental Protocol (General for Amidation using a Coupling Agent):

  • Dissolve this compound (1 equivalent) and a coupling agent (e.g., EDC, 1.1 equivalents) in an aprotic solvent (e.g., dichloromethane, DMF).

  • Add a base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the mixture.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Reaction Overview: The benzene ring of this compound can undergo substitution by electrophiles. The directing effects of the existing substituents will determine the position of the incoming group.

Expected Performance of this compound: The powerful ortho, para-directing methoxy group and the methylthio group will strongly activate the ring towards electrophilic attack. The carboxylic acid group is a deactivating meta-director. The most likely position for substitution would be ortho to the methoxy group (position 3) or ortho to the methylthio group (position 6). Due to the steric hindrance from the adjacent carboxylic acid, substitution at position 3 might be less favored than at position 6.

G cluster_0 Electrophilic Aromatic Substitution Reactant This compound Product_3 3-Substituted Product Reactant->Product_3 Position 3 (minor) Product_6 6-Substituted Product Reactant->Product_6 Position 6 (major) E+ Electrophile (e.g., NO2+, Br+) E+->Reactant

Caption: Predicted regioselectivity in electrophilic aromatic substitution.

Conclusion

A Comparative Guide to the Synthesis of 2-Methoxy-5-methylthiobenzoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Methoxy-5-methylthiobenzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative cost-benefit analysis of two primary synthetic methods for this compound, supported by detailed experimental protocols and quantitative data to aid in selecting the most suitable method for your laboratory or production needs.

Method 1: Nucleophilic Aromatic Substitution of 2-Methoxy-5-bromobenzoic Acid

This method involves the displacement of a bromine atom from 2-methoxy-5-bromobenzoic acid with a methylthiolate source, typically sodium thiomethoxide. This approach is a common strategy for introducing a methylthio group onto an aromatic ring.

Experimental Protocol:

A solution of 2-methoxy-5-bromobenzoic acid (1 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is treated with sodium thiomethoxide (1.1-1.5 equivalents). The reaction mixture is heated to a temperature ranging from 80°C to 120°C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, quenched with water, and acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude this compound is then collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Method 2: S-Methylation of 5-Mercapto-2-methoxybenzoic Acid

This alternative route involves the direct methylation of the thiol group of 5-mercapto-2-methoxybenzoic acid using a methylating agent, such as methyl iodide. This method is generally straightforward and proceeds under mild conditions.

Experimental Protocol:

To a solution of 5-mercapto-2-methoxybenzoic acid (1 equivalent) in a polar solvent like methanol or ethanol, a base such as potassium carbonate or sodium hydroxide (1-1.2 equivalents) is added to deprotonate the thiol group. Subsequently, methyl iodide (1.1-1.3 equivalents) is added dropwise to the reaction mixture at room temperature. The reaction is stirred for a period of 2 to 8 hours, with progress monitored by TLC or HPLC. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified to precipitate the product. The resulting solid is collected by filtration, washed with water, and dried to afford this compound.

Cost-Benefit Analysis

To provide a clear comparison, the following tables summarize the quantitative data for each synthesis method. The cost of reagents is based on currently available market prices and may vary depending on the supplier and quantity purchased.

Parameter Method 1: Nucleophilic Substitution Method 2: S-Methylation
Starting Material 2-Methoxy-5-bromobenzoic acid5-Mercapto-2-methoxybenzoic acid
Key Reagent Sodium thiomethoxideMethyl iodide
Typical Yield 85-95%90-98%
Reaction Time 4-12 hours2-8 hours
Reaction Temperature 80-120°CRoom Temperature
Purification Recrystallization/ChromatographyRecrystallization
Reagent CAS Number Estimated Cost (per 10g)
2-Methoxy-5-bromobenzoic acid22921-68-2$30 - $50[1][2][3]
Sodium thiomethoxide5188-07-8$20 - $40[4][5][6][7]
5-Mercapto-2-methoxybenzoic acid16807-37-7$50 - $80[8][9]
Methyl iodide74-88-4$15 - $30[10][11][12][13]

Logical Workflow for Method Selection

The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, cost considerations, and desired reaction conditions. The following diagram illustrates a logical workflow for selecting the optimal synthesis method.

G Workflow for Synthesis Method Selection start Start: Need to Synthesize This compound check_sm Check Availability and Cost of Starting Materials start->check_sm method1_avail 2-Methoxy-5-bromobenzoic acid is readily available and cost-effective? check_sm->method1_avail method2_avail 5-Mercapto-2-methoxybenzoic acid is readily available and cost-effective? check_sm->method2_avail method1_avail->method2_avail No consider_method1 Consider Method 1: Nucleophilic Substitution method1_avail->consider_method1 Yes method2_avail->start No (Re-evaluate sources) consider_method2 Consider Method 2: S-Methylation method2_avail->consider_method2 Yes compare_conditions Compare Reaction Conditions consider_method1->compare_conditions consider_method2->compare_conditions select_method1 Select Method 1 compare_conditions->select_method1 Higher temperature is acceptable select_method2 Select Method 2 compare_conditions->select_method2 Milder conditions preferred

References

literature review of 2-Methoxy-5-methylthiobenzoic acid applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to 2,5-Substituted Benzoic Acids in Drug Discovery, with a Focus on 2-Methoxy-5-methylthiobenzoic Acid Analogs

Introduction

Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents. The nature and position of substituents on the benzoic acid scaffold are critical in defining the molecule's pharmacological profile, including its target affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 2,5-substituted benzoic acid derivatives, with a particular focus on analogs of this compound, exploring their applications as potent enzyme and protein-protein interaction inhibitors. While direct experimental data for this compound is limited in publicly available literature, this review leverages data from closely related compounds to infer its potential applications and performance. The primary focus will be on the role of these compounds as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are key targets in cancer therapy.

Comparative Analysis of 2,5-Substituted Benzoic Acid Derivatives as Mcl-1/Bfl-1 Dual Inhibitors

Recent research has identified 2,5-substituted benzoic acids as a promising scaffold for the development of dual inhibitors of the anti-apoptotic proteins Myeloid cell leukemia 1 (Mcl-1) and B-cell lymphoma/leukemia A1 (Bfl-1). Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis, making their inhibition a key therapeutic strategy.

A study focused on a series of 2,5-substituted benzoic acid derivatives where the 5-position was substituted with a phenethylthio group and the 2-position with a phenylsulfonamide group. These compounds were evaluated for their binding affinity to Mcl-1 and Bfl-1. The data from this study provides a valuable framework for understanding the structure-activity relationship (SAR) of this class of inhibitors and for predicting the potential activity of related compounds like this compound.

Data Presentation: Binding Affinities of 2,5-Substituted Benzoic Acid Analogs

The following table summarizes the binding affinities (Ki) of key 2,5-substituted benzoic acid derivatives for Mcl-1 and Bfl-1, as determined by a competitive fluorescence polarization assay.

Compound ID5-Position Substituent (R¹)2-Position Substituent (R²)Mcl-1 Ki (μM)Bfl-1 Ki (μM)
1 PhenethylthioPhenylsulfonamide1.51.5
2 HPhenylsulfonamide>50>100
24 Phenethylthio4'-fluoro-biphenyl-4-sulfonamide0.10.1

Data extracted from a study on 2,5-substituted benzoic acid dual inhibitors of Mcl-1 and Bfl-1.[1]

Analysis:

  • The presence of the phenethylthio group at the 5-position is crucial for potent binding to both Mcl-1 and Bfl-1. Deletion of this group (Compound 2) leads to a dramatic loss of affinity, with Ki values increasing over 30-fold for Mcl-1 and over 60-fold for Bfl-1.[1] This highlights the significant contribution of the thioether moiety to the inhibitory activity, likely through interactions with a hydrophobic pocket in the target proteins.

  • Modification of the phenylsulfonamide group at the 2-position can further enhance binding affinity. Compound 24, which incorporates a 4'-fluoro-biphenyl-4-sulfonamide substituent, demonstrates a 15-fold improvement in binding to both Mcl-1 and Bfl-1 compared to the parent compound (Compound 1).[1] This suggests that the 2-position can be optimized to achieve greater potency.

Based on this data, it can be inferred that this compound, which possesses a methylthio group at the 5-position, has the potential to exhibit inhibitory activity against Mcl-1 and Bfl-1. The smaller methylthio group, compared to the phenethylthio group, may result in a different binding affinity, which would require experimental verification. The methoxy group at the 2-position, being electronically different from a sulfonamide, would also significantly influence the binding characteristics.

Experimental Protocols

The following is a detailed methodology for a key experiment used to evaluate the binding affinity of the 2,5-substituted benzoic acid derivatives.

Fluorescence Polarization (FP) Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for Mcl-1 and Bfl-1 proteins.

Principle: This assay measures the change in polarization of fluorescently labeled probe (a peptide that binds to the target protein) upon displacement by a competitive inhibitor. A higher affinity inhibitor will displace more probe, resulting in a lower fluorescence polarization signal.

Materials:

  • Recombinant human Mcl-1 and Bfl-1 proteins

  • Fluorescently labeled BIM BH3 peptide (probe)

  • Test compounds (2,5-substituted benzoic acid derivatives)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)

  • 384-well black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • A solution of the target protein (Mcl-1 or Bfl-1) and the fluorescently labeled BIM BH3 peptide is prepared in the assay buffer. The concentrations are optimized to ensure a stable and measurable polarization signal.

  • The test compounds are serially diluted in the assay buffer to create a range of concentrations.

  • In a 384-well plate, the protein-probe solution is added to each well.

  • The serially diluted test compounds are then added to the wells. Control wells containing only the protein-probe solution (maximum polarization) and wells with only the probe (minimum polarization) are also included.

  • The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • The fluorescence polarization of each well is measured using a plate reader.

  • The data is analyzed by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration.

  • The IC50 value (the concentration of inhibitor that causes a 50% decrease in the polarization signal) is determined by fitting the data to a sigmoidal dose-response curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.

Mandatory Visualizations

Signaling Pathway

G Figure 1: Simplified Apoptosis Signaling Pathway and Inhibition by 2,5-Substituted Benzoic Acids cluster_0 Pro-Apoptotic Signals cluster_1 Anti-Apoptotic Proteins cluster_2 Inhibitors Bax Bax/Bak Apoptosis Apoptosis Bax->Apoptosis Mcl1 Mcl-1 Mcl1->Bax inhibit Bfl1 Bfl-1 Bfl1->Bax inhibit Inhibitor 2,5-Substituted Benzoic Acids Inhibitor->Mcl1 inhibit Inhibitor->Bfl1 inhibit

Caption: Inhibition of anti-apoptotic proteins Mcl-1 and Bfl-1 by 2,5-substituted benzoic acids promotes apoptosis.

Experimental Workflow

G Figure 2: Workflow for Screening 2,5-Substituted Benzoic Acid Derivatives start Start: Synthesize Library of 2,5-Substituted Benzoic Acids fp_assay Fluorescence Polarization Binding Assay (Mcl-1 & Bfl-1) start->fp_assay determine_ic50 Determine IC50 Values fp_assay->determine_ic50 calculate_ki Calculate Ki Values determine_ic50->calculate_ki sar_analysis Structure-Activity Relationship (SAR) Analysis calculate_ki->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End: Identify Potent Dual Inhibitors lead_optimization->end

Caption: Screening workflow for identifying potent Mcl-1/Bfl-1 dual inhibitors.

Conclusion

While direct experimental evidence for the applications of this compound is currently scarce in the reviewed literature, a comparative analysis of its close structural analogs provides compelling evidence for its potential as a bioactive molecule, particularly in the realm of cancer therapy. The crucial role of the 5-thioether substituent in high-affinity binding to the anti-apoptotic proteins Mcl-1 and Bfl-1 suggests that this compound is a promising candidate for further investigation. The methoxy group at the 2-position offers a distinct electronic and steric profile compared to the sulfonamide moieties in the analyzed compounds, which could lead to novel and potentially advantageous interactions with the target proteins.

Future research should focus on the synthesis of this compound and its derivatives, followed by a systematic evaluation of their biological activity using assays such as the fluorescence polarization binding assay described herein. Such studies will be instrumental in elucidating the precise role of the methoxy and methylthio substituents and in determining the therapeutic potential of this and related 2,5-substituted benzoic acids.

References

Assessing the Novelty of 2-Methoxy-5-methylthiobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is in a constant state of evolution, with researchers continually exploring novel chemical scaffolds to address unmet medical needs. Benzoic acid derivatives have long been a fruitful area of investigation, yielding compounds with a wide array of biological activities. This guide provides a comparative assessment of the potential novelty of 2-Methoxy-5-methylthiobenzoic acid derivatives by examining them in the context of existing, well-characterized benzoic acid analogs.

While specific biological data for this compound derivatives is not extensively documented in publicly available literature, we can infer potential activities and assess novelty by comparing their structural features to known bioactive molecules. This guide will explore hypothetical derivatives of this compound and compare them against established benzoic acid derivatives with known anticancer, anti-inflammatory, and antioxidant properties.

Comparative Analysis of Bioactive Benzoic Acid Derivatives

To establish a baseline for assessing novelty, the following table summarizes the performance of several known benzoic acid derivatives across different biological activities. This data, compiled from various studies, will serve as a benchmark for our hypothetical this compound derivatives.

Compound/Derivative Target/Activity Key Quantitative Data (IC50/EC50) Reference Compound(s)
Known Derivatives
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineAnticancer (Colorectal)HCT116: 0.35 µM, Caco-2: 0.54 µM[1]Neocryptolepine
5-Acetamido-2-hydroxybenzoic acid derivative (PS3)Analgesic (in vivo)75% reduction in painful activity at 50 mg/kg[2]Acetaminophen
3-chloro-4-methoxybenzoic acidProteostasis Modulator467.3 ± 3.9% activation of cathepsins B & L[3]-
2-hydroxy-4-methoxy-substituted N-benzimidazole derivativeAntiproliferative (MCF-7)IC50 = 3.1 µM[4]Doxorubicin
Hypothetical this compound Derivatives
Derivative A (Amide conjugate)Hypothetical: Anticancer (e.g., PI3K/AKT inhibitor)To be determinedKnown PI3K inhibitors
Derivative B (Ester conjugate)Hypothetical: Anti-inflammatory (e.g., COX-2 inhibitor)To be determinedCelecoxib

Potential Signaling Pathways and Mechanisms of Action

The biological activity of benzoic acid derivatives is often dictated by their ability to interact with specific signaling pathways. Based on the activities of known analogs, we can propose potential mechanisms for our hypothetical this compound derivatives.

Hypothetical Anticancer Activity: Targeting the PI3K/AKT/mTOR Pathway

Several quinoline derivatives, which share structural similarities with some benzoic acid derivatives, have been shown to exert their anticancer effects by modulating the PI3K/AKT/mTOR pathway.[1] A hypothetical amide derivative of this compound could potentially be designed to inhibit key kinases in this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Hypothetical_Derivative_A Hypothetical Derivative A Hypothetical_Derivative_A->PI3K Inhibition Hypothetical_Derivative_A->mTOR Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by a this compound derivative.

Hypothetical Anti-inflammatory Activity: COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The design of selective COX-2 inhibitors is a key strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2] A hypothetical ester derivative of this compound could be evaluated for its potential to selectively inhibit COX-2.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Hypothetical_Derivative_B Hypothetical Derivative B Hypothetical_Derivative_B->COX2 Inhibition

Caption: Proposed mechanism of COX-2 inhibition by a hypothetical this compound derivative.

Experimental Protocols

To assess the novelty and therapeutic potential of new this compound derivatives, a battery of standardized in vitro and in vivo assays would be required.

In Vitro Assays

1. Antiproliferative Activity (MTT Assay):

  • Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., HCT116, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

2. COX-2 Inhibition Assay:

  • Objective: To evaluate the selective inhibition of the COX-2 enzyme.

  • Methodology:

    • Utilize a commercial COX-2 inhibitor screening assay kit.

    • Incubate the recombinant COX-2 enzyme with the test compound and a heme cofactor.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin PGG2, often via a colorimetric or fluorometric method.

    • Perform a parallel assay with COX-1 to determine selectivity.

    • Calculate the IC50 values for both COX-1 and COX-2 to determine the selectivity index.

In Vivo Assays

1. Acetic Acid-Induced Writhing Test (Analgesic Activity):

  • Objective: To assess the peripheral analgesic activity of the compounds in a mouse model.[2]

  • Methodology:

    • Administer the test compound or vehicle to mice via oral gavage.

    • After a set period (e.g., 30 minutes), inject a solution of acetic acid intraperitoneally to induce writhing (abdominal constrictions).

    • Observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes.

    • Compare the number of writhes in the treated group to the control group to determine the percentage of pain reduction.

2. Xenograft Mouse Model (Anticancer Activity):

  • Objective: To evaluate the in vivo anticancer efficacy of the compounds.

  • Methodology:

    • Implant human cancer cells (e.g., HCT116) subcutaneously into immunodeficient mice.

    • Once tumors are established, randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the treatment group according to a predetermined schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Experimental Workflow

The following diagram illustrates a typical workflow for the initial assessment of novel this compound derivatives.

Experimental_Workflow Synthesis Synthesis of Derivatives In_Vitro_Screening In Vitro Screening (e.g., MTT, COX-2) Synthesis->In_Vitro_Screening Hit_Identification Hit Identification & Prioritization In_Vitro_Screening->Hit_Identification In_Vivo_Testing In Vivo Testing (e.g., Writhing Test, Xenograft) Hit_Identification->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization

References

Benchmarking 2-Methoxy-5-methylthiobenzoic Acid: A Proposed Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

DATELINE: Shanghai – In the continuous quest for novel therapeutic agents, the systematic evaluation of new chemical entities is paramount. This guide outlines a proposed benchmarking study for 2-Methoxy-5-methylthiobenzoic acid, a compound with potential biological activities suggested by its structural similarity to known bioactive molecules. Due to the current lack of extensive public data on this specific compound, this document serves as a blueprint for its evaluation against established agents in key therapeutic areas.

This guide is intended for researchers, scientists, and professionals in drug development, providing a framework for assessing the compound's potential as an anti-inflammatory, anticancer, and antioxidant agent.

Executive Summary

This compound possesses structural motifs, namely a methoxy-substituted benzoic acid with a methylthio group, that suggest potential interactions with biological targets implicated in inflammation, cancer, and oxidative stress. Structurally related compounds, such as certain 2-methoxyphenols, have been investigated as cyclooxygenase (COX-2) inhibitors and antioxidants[1]. Furthermore, the presence of methoxy and carboxylic acid functionalities can play a significant role in the antioxidant capabilities of phenolic compounds[2]. This proposed study will therefore benchmark this compound against established compounds in these domains.

Table 1: Proposed Compounds for Comparative Analysis

Compound ClassTarget CompoundExisting Compound for ComparisonRationale for Comparison
Anti-inflammatory This compoundCelecoxibTo evaluate selective COX-2 inhibitory activity, a known property of some methoxylated phenols[1].
Antioxidant This compoundTroloxTo quantify radical scavenging activity against a well-established antioxidant standard.
Anticancer (Cytotoxicity) This compoundDoxorubicinTo assess general cytotoxic effects on a common cancer cell line (e.g., MCF-7) as a baseline for anticancer potential. Methoxyflavones have shown cytotoxic activity[3].
Enzyme Inhibition This compoundKojic AcidTo explore potential tyrosinase inhibition, given that structurally related benzimidazoles with methoxy groups are potent inhibitors of this enzyme[4].

Proposed Experimental Protocols

Cyclooxygenase (COX-2) Inhibition Assay

A cellular COX-2 inhibition assay will be performed using a suitable cell line, such as human macrophage-like cells (e.g., U937).

  • Methodology: Cells will be pre-incubated with varying concentrations of this compound or Celecoxib for 1 hour. Lipopolysaccharide (LPS) will then be added to induce COX-2 expression and prostaglandin E2 (PGE2) production. After a 24-hour incubation, the supernatant will be collected, and PGE2 levels will be quantified using a competitive enzyme-linked immunosorbent assay (ELISA). The IC50 value (the concentration of inhibitor required to reduce PGE2 production by 50%) will be calculated.

DPPH Radical Scavenging Assay (Antioxidant Activity)

The antioxidant capacity will be assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Methodology: A solution of DPPH in methanol will be mixed with various concentrations of this compound or Trolox. The mixture will be incubated in the dark at room temperature for 30 minutes. The absorbance of the solution will be measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging will be calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) will be determined.

MTT Assay for Cytotoxicity

The potential anticancer activity will be evaluated by assessing the cytotoxicity of the compound against a human breast cancer cell line (MCF-7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Methodology: MCF-7 cells will be seeded in 96-well plates and allowed to adhere overnight. The cells will then be treated with various concentrations of this compound or Doxorubicin for 48 hours. After treatment, MTT solution will be added to each well and incubated for 4 hours, allowing viable cells to form formazan crystals. The formazan crystals will be dissolved in a solubilization solution (e.g., DMSO), and the absorbance will be measured at 570 nm. The IC50 value (the concentration required to inhibit cell growth by 50%) will be calculated.

Hypothetical Data Summary

The following table is a template for presenting the anticipated results from the proposed experiments. The values are for illustrative purposes only.

CompoundAssayTarget/EndpointIC50 (µM)
This compound COX-2 InhibitionPGE2 ProductionTo be determined
CelecoxibCOX-2 InhibitionPGE2 ProductionLiterature Value
This compound DPPH ScavengingDPPH RadicalTo be determined
TroloxDPPH ScavengingDPPH RadicalLiterature Value
This compound MTT Assay (MCF-7)Cell ViabilityTo be determined
DoxorubicinMTT Assay (MCF-7)Cell ViabilityLiterature Value

Visualizing Experimental and Logical Workflows

To clearly delineate the proposed research plan, the following diagrams illustrate the key decision-making and experimental processes.

experimental_workflow cluster_screening Primary Screening cluster_evaluation Data Evaluation Compound 2-Methoxy-5- methylthiobenzoic acid COX2_Assay COX-2 Inhibition Assay Compound->COX2_Assay DPPH_Assay DPPH Antioxidant Assay Compound->DPPH_Assay MTT_Assay MTT Cytotoxicity Assay (MCF-7) Compound->MTT_Assay IC50_COX2 Calculate IC50 (vs. Celecoxib) COX2_Assay->IC50_COX2 IC50_DPPH Calculate IC50 (vs. Trolox) DPPH_Assay->IC50_DPPH IC50_MTT Calculate IC50 (vs. Doxorubicin) MTT_Assay->IC50_MTT

Caption: Proposed workflow for the initial biological screening of this compound.

signaling_pathway_hypothesis Stimulus Inflammatory Stimulus (e.g., LPS) COX2 COX-2 Enzyme Stimulus->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammatory Response PGE2->Inflammation Compound 2-Methoxy-5- methylthiobenzoic acid (Hypothesized) Compound->COX2

Caption: Hypothesized mechanism of action for anti-inflammatory activity via COX-2 inhibition.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 2-Methoxy-5-methylthiobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Methoxy-5-methylthiobenzoic acid (CAS No. 61694-97-1). The following procedures are based on available safety data for the compound and its structural analogs, ensuring a comprehensive approach to laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles or a face shield.[4]Standard laboratory practice to prevent eye contact with dust or splashes. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Nitrile rubber gloves.Provides protection against skin contact and irritation.[5] Always inspect gloves before use and change them frequently, especially if contaminated.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing. Ensure the lab coat is fully buttoned.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3]To avoid inhalation of dust, vapor, mist, or gas.[4] If significant dust is generated, a NIOSH-approved N95 dust mask may be appropriate.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk and ensure a safe laboratory environment.

Operational Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

    • Keep the container tightly closed when not in use.[1][3]

  • Handling and Experimental Use:

    • Always handle this compound within a chemical fume hood to minimize inhalation exposure.[3]

    • Avoid generating dust. If the compound is in solid form, handle it carefully.

    • Do not eat, drink, or smoke in the laboratory area.[7]

    • Wash hands thoroughly after handling the chemical.[8]

  • Spill Management:

    • In case of a spill, evacuate the area.

    • Wear the appropriate PPE as outlined in Table 1.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with an appropriate solvent and then wash with soap and water.

Disposal Plan:

  • All waste containing this compound must be treated as chemical waste.

  • Dispose of the waste in a clearly labeled, sealed container.

  • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[4]

  • Do not dispose of this chemical down the drain or in the regular trash.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Hazards Assess Hazards & Review SDS Don_PPE Don Appropriate PPE Assess_Hazards->Don_PPE Proceed Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Enter Lab Weigh_and_Transfer Weigh and Transfer Chemical Work_in_Hood->Weigh_and_Transfer Prepare Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Execute Decontaminate_Glassware Decontaminate Glassware Perform_Experiment->Decontaminate_Glassware Complete Segregate_Waste Segregate Chemical Waste Perform_Experiment->Segregate_Waste Decontaminate_Glassware->Segregate_Waste Dispose_Waste Dispose via Licensed Service Segregate_Waste->Dispose_Waste Store for Pickup Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Finalize Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.